molecular formula C11H18O3 B15299763 Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate CAS No. 116596-80-6

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Cat. No.: B15299763
CAS No.: 116596-80-6
M. Wt: 198.26 g/mol
InChI Key: UQCWMCVHLWXKLU-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CID 14163365) is a high-purity chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol. This specialty ester, with the SMILES notation CCC1CCC(=O)C(C1)C(=O)OCC, features a cyclohexane ring substituted with both an ethyl ester and an oxo (ketone) functional group, making it a valuable building block in organic synthesis . Its structure is closely related to simpler analogues like Ethyl 2-oxocyclohexanecarboxylate, which is known to be a versatile precursor in synthetic chemistry . Researchers value this compound for its potential application in the synthesis of more complex molecular architectures. It can serve as a key intermediate in methodologies such as the formation of β-keto esters, which are pivotal in cyclization and annulation reactions . The compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment (PPE), noting that similar compounds can cause serious eye irritation, skin irritation, and may cause respiratory irritation .

Properties

CAS No.

116596-80-6

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3

InChI Key

UQCWMCVHLWXKLU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Abstract: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a cyclic β-keto ester of significant interest in synthetic organic chemistry. Its unique structural arrangement, featuring a ketone and an ester in a 1,3-relationship on a substituted cyclohexane ring, imparts a versatile reactivity profile. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic signature. We delve into its primary synthetic route, the Dieckmann condensation, with mechanistic insights and a detailed experimental protocol. Furthermore, this document explores the compound's synthetic utility as a building block for more complex molecular architectures, which is of particular relevance to professionals in medicinal chemistry and drug development. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a polyfunctional organic molecule that serves as a valuable intermediate in various synthetic endeavors.[1] Its core structure consists of a six-membered carbocyclic ring bearing a ketone, an ethyl ester, and an additional ethyl group substituent.

The presence of the β-keto ester moiety is the dominant feature controlling the molecule's chemical behavior.[2] The protons on the carbon alpha to both the ketone and ester groups (C1) are significantly acidic, facilitating the formation of a resonance-stabilized enolate, which is a potent nucleophile central to its reactivity.[2]

Table 1: Chemical Identifiers and Structural Information [3][4]

IdentifierValue
IUPAC Name ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate
CAS Number 116596-80-6
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Canonical SMILES CCC1CCC(=O)C(C1)C(=O)OCC
InChI InChI=1S/C11H18O3/c1-3-8-5-6-10(12)9(7-8)11(13)14-4-2/h8-9H,3-7H2,1-2H3
InChIKey UQCWMCVHLWXKLU-UHFFFAOYSA-N

Table 2: Physicochemical Properties [3][4]

PropertyValue
Appearance Expected to be a liquid or low-melting solid
Topological Polar Surface Area 43.4 Ų
XLogP3 2.2
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Spectroscopic and Analytical Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex due to the number of aliphatic protons and the presence of stereoisomers. Key expected signals include a triplet and a quartet for the ethoxy group of the ester, multiple overlapping multiplets for the cyclohexane ring protons, and signals for the terminal methyl and methylene protons of the 5-ethyl group. The C1 proton, being adjacent to two carbonyls, would appear as a distinct signal, likely a doublet of doublets or a multiplet, depending on the conformation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 11 distinct carbon signals. Diagnostic peaks would include two signals in the carbonyl region: one around 200-210 ppm for the ketone (C2) and one around 170 ppm for the ester carbonyl (C=O of the carboxylate). The remaining nine signals would be in the aliphatic region, corresponding to the two carbons of the ethoxy group, the two carbons of the 5-ethyl group, and the five carbons of the cyclohexane ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the two carbonyl groups. A sharp peak around 1735-1750 cm⁻¹ would be indicative of the ester C=O stretch, while another strong peak around 1710-1725 cm⁻¹ would correspond to the ketone C=O stretch. C-H stretching vibrations for the aliphatic groups would appear just below 3000 cm⁻¹.

  • MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 199.1329.[7] Other adducts such as [M+Na]⁺ at m/z 221.1148 may also be observed.[7]

Synthesis and Mechanistic Insights

The primary and most logical method for synthesizing cyclic β-keto esters such as Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is the Dieckmann Condensation .[8][9] This is an intramolecular Claisen condensation of a diester, which forms a new carbon-carbon bond to create a five- or six-membered ring.[8][10]

For the target molecule, the required starting material would be diethyl 4-ethylheptanedioate . The reaction is performed in the presence of a strong base, typically sodium ethoxide (NaOEt), to generate an enolate that subsequently attacks the second ester group intramolecularly.

Reaction Mechanism

The mechanism proceeds through several key steps:

  • Enolate Formation: The base (ethoxide) removes an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This ring-closing step forms a cyclic tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide ion and forming the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. This proton is readily removed by the ethoxide base in an essentially irreversible acid-base reaction, driving the equilibrium towards the product.[10]

  • Acidic Workup: A final workup step with a mild acid (e.g., H₃O⁺) is required to protonate the enolate and yield the final neutral cyclic β-keto ester product.[11]

Dieckmann_Condensation Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Cyclization & Expulsion cluster_2 Step 4 & 5: Deprotonation & Workup Diester Diethyl 4-ethylheptanedioate Enolate Enolate Intermediate Diester->Enolate + NaOEt - EtOH Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack CyclicKetoEster Cyclic β-Keto Ester Tetrahedral->CyclicKetoEster - NaOEt ProductEnolate Product Enolate (Stabilized) CyclicKetoEster->ProductEnolate + NaOEt (Driving Force) FinalProduct Ethyl 5-ethyl-2-oxocyclohexane- 1-carboxylate ProductEnolate->FinalProduct + H₃O⁺ (Workup)

Caption: Workflow of the Dieckmann condensation for synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from standard procedures for Dieckmann condensations.[12][13]

Objective: To synthesize Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate from diethyl 4-ethylheptanedioate.

Materials:

  • Diethyl 4-ethylheptanedioate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium metal

  • Anhydrous ethanol (absolute)

  • Anhydrous toluene or THF

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • DCM or Ethyl Acetate for extraction

Procedure:

  • Base Preparation (if using Sodium Metal): In a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve clean sodium metal in an excess of anhydrous ethanol to prepare a fresh solution of sodium ethoxide. Cool to room temperature.

  • Reaction Setup: If using NaH, carefully add the NaH dispersion to anhydrous toluene or THF in the reaction flask under an inert atmosphere.

  • Addition of Diester: Slowly add the diethyl 4-ethylheptanedioate dropwise to the stirred suspension of the base at a temperature that maintains gentle reflux or as dictated by the chosen solvent/base system (e.g., 0 °C to reflux). The choice of an aprotic solvent like THF can enhance enolate stability.[11]

  • Reaction: After the addition is complete, heat the mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by adding cold 10% HCl or acetic acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash neutralizes any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

Reactivity and Synthetic Utility

As a β-keto ester, this compound is a versatile building block for synthesizing a wide array of more complex molecules.[14][15] Its utility stems from the reactivity of the enolizable protons and the two distinct carbonyl groups.[15]

Key Reactions:

  • Alkylation: The acidic proton at C1 can be removed by a base to form an enolate, which can then be alkylated with alkyl halides. This allows for the introduction of various substituents at the α-position.

  • Acylation: The enolate can also react with acyl chlorides or anhydrides to introduce an acyl group at the C1 position.

  • Decarboxylation (Krapcho Reaction): Heating the β-keto ester, often in a wet, polar aprotic solvent like DMSO with a salt (e.g., NaCl), results in hydrolysis of the ester and subsequent decarboxylation to yield 4-ethylcyclohexanone. This is a fundamental transformation for creating substituted ketones from β-keto esters.

  • Reductions and Further Modifications: The ketone can be selectively reduced or converted into other functional groups, providing access to a wide range of substituted cyclohexanol and cyclohexane derivatives, which are common motifs in natural products and pharmaceutical agents.

Reactivity_Diagram cluster_reactivity Key Synthetic Transformations Start Ethyl 5-ethyl-2-oxocyclohexane- 1-carboxylate Alkylation α-Alkylated Product Start->Alkylation 1. Base (NaH, LDA) 2. R-X Decarboxylation 4-Ethylcyclohexanone Start->Decarboxylation Krapcho Decarboxylation (NaCl, DMSO, H₂O, Δ) Reduction Substituted Cyclohexanol Derivative Start->Reduction Selective Reduction (e.g., NaBH₄)

Caption: Key reactive pathways of the title compound.

Safety and Handling

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is classified as a hazardous substance.[4] Users must consult the full Safety Data Sheet (SDS) before handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid breathing mist, vapors, or spray.[16] Wash hands and any exposed skin thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][17] Keep away from incompatible materials such as strong acids, bases, and reducing agents.[16]

Conclusion

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a synthetically valuable intermediate whose chemistry is dominated by its β-keto ester functionality. Its straightforward synthesis via the Dieckmann condensation and the diverse reactivity of its enolate and carbonyl groups make it an important precursor for the construction of complex cyclic systems. For researchers in drug discovery and process development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel molecular entities.

References

  • ChemScene. (n.d.). 116596-80-6 | Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.
  • Fiveable. (2025, August 15). Beta-Keto Ester Definition.
  • PubChem. (n.d.). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.
  • Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry. PMC. Retrieved from [Link]

  • La Trobe University. (n.d.). Cyclic [beta]-keto esters : synthesis and reactions.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation.
  • ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters.
  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate - Chemical Details.
  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β.
  • Wikipedia. (n.d.). Dieckmann condensation.
  • PubChem. (n.d.). Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate.
  • BLD Pharm. (n.d.). 1824381-68-1|2-Ethyl-5-oxocyclohexane-1-carboxylic acid.
  • Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Ethyl 2-oxocyclohexanecarboxylate.
  • Name Reactions in Organic Synthesis. (n.d.). Dieckmann Reaction.
  • Fisher Scientific. (2024, February 17). SAFETY DATA SHEET - Ethyl cyclohexanecarboxylate.
  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Merck. (2024, September 3). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (2021). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Retrieved from The Royal Society of Chemistry website.
  • ChemicalBook. (n.d.). Ethyl 2-oxocyclohexanecarboxylate synthesis.
  • PubChemLite. (n.d.). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (C11H18O3).
  • PubChem. (n.d.). Ethyl 2-acetyloxy-5-oxocyclohexane-1-carboxylate.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester (CAS 1655-07-8).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.
  • ChemicalBook. (2026, January 13). Ethyl 2-oxocyclohexanecarboxylate Chemical Properties,Uses,Production.

Sources

Technical Guide: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 116596-80-6)

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Overview for Drug Development Professionals and Researchers

Introduction

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 116596-80-6) is a substituted cyclohexane derivative, a class of molecules that serves as a versatile scaffold in organic synthesis. As a beta-keto ester, its inherent chemical functionalities—a ketone, an ester, and a chiral center—make it a valuable intermediate in the synthesis of more complex molecular architectures, particularly within the pharmaceutical and fine chemical industries. Understanding the specific physical properties and safety considerations of this compound is paramount for its effective and safe utilization in research and development. This guide provides a consolidated overview of its known characteristics, safety protocols based on established hazard classifications, and best practices for laboratory handling.

Chemical Identity and Molecular Structure

The foundational step in safely handling any chemical is a thorough understanding of its identity. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a cyclic ketone and an ethyl ester. The presence of these functional groups dictates its reactivity and physical behavior.

IdentifierValueSource
CAS Registry Number 116596-80-6[1]
IUPAC Name ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate[1]
Synonym(s) Cyclohexanecarboxylic acid, 5-ethyl-2-oxo-, ethyl ester; Ethyl 5-ethyl-2-oxocyclohexanecarboxylate[1][2]
Molecular Formula C₁₁H₁₈O₃[2]
Molecular Weight 198.26 g/mol [1][2]
SMILES CCC1CCC(=O)C(C1)C(=O)OCC[1]
InChI Key UQCWMCVHLWXKLU-UHFFFAOYSA-N[1]

Physicochemical Properties

Precise experimental data for this specific compound is not widely published. The properties listed below are primarily based on computational models, which provide valuable estimates for handling, reaction planning, and purification protocols.

PropertyValue (Predicted/Calculated)Source
XLogP3 2.2[1]
Topological Polar Surface Area (TPSA) 43.4 Ų[1][2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]

Field Insights: The XLogP3 value of 2.2 suggests a moderate level of lipophilicity. This indicates the compound will have good solubility in many common organic solvents like dichloromethane, ethyl acetate, and acetone, but limited solubility in water. This is a critical consideration for selecting solvent systems for both reactions and chromatographic purification. The absence of hydrogen bond donors further supports its preference for non-polar to moderately polar aprotic solvents.

Safety Data and Hazard Analysis

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: PubChem[1]

Causality Behind the Hazards:

  • Skin and Eye Irritation (H315, H319): As an organic ester and ketone, the compound can act as a defatting agent upon prolonged skin contact, leading to irritation. Its chemical structure allows it to interact with moisture in the eyes to potentially form irritating byproducts, causing significant discomfort and potential damage.

  • Respiratory Irritation (H335): The compound is likely to have a measurable vapor pressure, and inhalation of its aerosolized form or vapors can irritate the mucous membranes of the respiratory tract.

Precautionary Statements and Safe Handling Protocols

The following protocols are derived directly from the GHS precautionary statements and represent a self-validating system for minimizing exposure and risk.

Experimental Workflow for Safe Handling:

GHS_Safe_Handling cluster_prep Preparation (P261, P264, P271, P280) cluster_response Emergency Response (P302, P304, P305, P351, P338) cluster_storage Storage & Disposal (P403, P405, P501) prep1 Work in Ventilated Area (Fume Hood) prep2 Wear PPE: - Nitrile Gloves - Safety Goggles - Lab Coat prep1->prep2 prep3 Wash Hands Thoroughly After Handling prep2->prep3 resp1 Skin Contact: Wash with plenty of water (P302+P352) resp4 Seek Medical Attention if irritation persists (P332+P317, P337+P317) resp1->resp4 resp2 Inhalation: Move to fresh air (P304+P340) resp2->resp4 resp3 Eye Contact: Rinse cautiously with water for several minutes. Remove contacts if present. Continue rinsing. (P305+P351+P338) resp3->resp4 stor1 Store in a well-ventilated, secure place (P403+P405) stor2 Keep container tightly sealed (P233) stor1->stor2 stor3 Store at 2-8°C, Dry (Supplier Recommendation) stor2->stor3 stor4 Dispose via approved waste facility (P501) stor3->stor4

Caption: Safe handling workflow for CAS 116596-80-6.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate inhalation risks.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles (not safety glasses), and a flame-retardant lab coat.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1] Based on supplier data, refrigerated storage at 2-8°C is recommended for maintaining long-term stability.[2]

  • Spill Response: In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

First Aid Measures

The following first aid measures are based on the known hazards and should be followed in case of exposure.

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation persists, seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a valuable synthetic intermediate whose safe and effective use hinges on a clear understanding of its properties and hazards. While a dedicated SDS and experimental physical data are not widely available, the GHS classifications provide a reliable foundation for risk assessment and the implementation of robust safety protocols. By adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic workflows.

References

  • PubChem. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

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Technical Guide: Tautomeric Equilibria of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the characterization of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate , specifically focusing on its tautomeric behavior in solution.

Executive Summary

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 116596-80-6) is a cyclic


-keto ester frequently utilized as a chiral building block in the synthesis of pharmaceutical intermediates. Unlike simple ketones, this compound exists in solution as a dynamic equilibrium between a keto  form and an enol  form.[1][2][3]

This tautomerism is not merely a spectroscopic curiosity; it fundamentally dictates reactivity. The keto form is the electrophile in nucleophilic additions, while the enol form governs reactivity in O-alkylation and coordination chemistry. This guide provides a rigorous, self-validating protocol for quantifying this equilibrium (


) using Nuclear Magnetic Resonance (NMR) spectroscopy, rationalizing solvent effects, and calculating thermodynamic parameters.

Mechanistic & Structural Analysis

The Tautomeric System

The subject compound possesses a cyclohexane ring substituted with a ketone at C2, an ethyl ester at C1, and an ethyl group at C5. The driving force for enolization in


-keto esters is the formation of a conjugated 

-system and a stabilizing intramolecular hydrogen bond (IMHB).[3]
  • Keto Form: The C1 proton is acidic (

    
    ). The molecule exists as a mixture of diastereomers (cis/trans relative to C1 and C5 substituents).
    
  • Enol Form: The proton transfers from C1 to the C2 carbonyl oxygen. This creates a C1=C2 double bond conjugated with the ester carbonyl. The resulting hydroxyl group forms a 6-membered pseudo-cyclic ring via hydrogen bonding to the ester carbonyl oxygen.[3]

Visualization of Tautomerization Pathway

The following diagram illustrates the equilibrium and the stabilization of the enol form.

Tautomerism cluster_0 Stabilizing Factors (Enol) Keto Keto Form (Electrophilic C=O) C1-H present Transition Transition State (Proton Transfer) Keto->Transition - H+ (C1) Enol Enol Form (Nucleophilic C=C) Intramolecular H-Bond Transition->Enol + H+ (O) Enol->Keto Re-protonation Factor1 Conjugation: C=C-C=O Factor1->Enol Factor2 IMHB: O-H ... O=C Factor2->Enol

Figure 1: Mechanistic pathway of keto-enol tautomerism showing stabilization factors for the enol species.

Solvent Effects & Meyer's Rule

The position of the equilibrium (


) is heavily dependent on solvent polarity.[3][4] This behavior generally follows Meyer's Rule  for 

-dicarbonyls:

The enol form is less polar than the keto form due to the internal cancellation of dipoles via the intramolecular hydrogen bond.

Therefore:

  • Non-polar solvents (e.g.,

    
    , Benzene):  Favor the Enol  form. The solvent cannot disrupt the internal H-bond, and the less polar enol is better solvated.
    
  • Polar aprotic solvents (e.g., DMSO, Acetone): Favor the Keto form. The solvent stabilizes the separate dipoles of the keto dicarbonyls.

  • Polar protic solvents (e.g., Methanol, Water): Strongly favor the Keto form. The solvent acts as a hydrogen bond donor/acceptor, disrupting the enol's internal H-bond network.[4]

Table 1: Predicted Tautomeric Ratios (Based on Analogous Cyclic -Keto Esters)
SolventDielectric Constant (

)
Predominant SpeciesEstimated % EnolMechanistic Driver
Cyclohexane-d12 2.02Enol> 85%Stabilization of IMHB; Low polarity
Chloroform-d 4.81Mixed40 - 60%Competitive solvation
Acetone-d6 20.7Keto< 15%Dipole-dipole stabilization of Keto
DMSO-d6 46.7Keto< 5%Strong H-bond acceptor disrupts Enol IMHB

Note: Values are estimates based on ethyl 2-oxocyclohexane-1-carboxylate data [1]. The 5-ethyl group adds steric bulk, which may slightly favor the enol form to relieve 1,3-diaxial interactions present in specific keto conformers.

Analytical Protocol: NMR Determination of

This protocol is designed to be self-validating. The user confirms the system is at equilibrium by observing sharp, distinct signals for both tautomers (slow exchange on the NMR timescale).

Experimental Workflow

Workflow Step1 Sample Preparation 30-50 mg in 0.6 mL solvent Step2 Instrument Setup Delay (D1) > 5 * T1 (approx 10s) Pulse: 30° or 90° Step1->Step2 Step3 Acquisition 1H NMR (16-32 scans) Step2->Step3 Step4 Integration Region A: Enol -OH (>12 ppm) Region B: Keto C1-H (~3.5 ppm) Step3->Step4 Step5 Calculation % Enol = (I_enol / (I_enol + I_keto)) * 100 Step4->Step5

Figure 2: Step-by-step NMR quantification workflow.

Detailed Methodology

1. Sample Preparation: Dissolve 30 mg of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate in 0.6 mL of deuterated solvent (e.g.,


). Ensure the sample is free of acid/base impurities, as these catalyze tautomerization, potentially broadening peaks (chemical exchange broadening).

2. Acquisition Parameters (Critical for Quantitation):

  • Pulse Sequence: Standard 1H pulse (zg30).

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The enol hydroxyl proton and keto methine proton have different longitudinal relaxation times (

      
      ). Insufficient delay leads to integration errors (usually underestimating the species with the longer 
      
      
      
      ).
  • Temperature: Regulate at 298 K (

    
    ).
    

3. Signal Assignment & Integration:

  • Enol Signal (

    
    ):  Look for the sharp singlet downfield, typically 
    
    
    
    12.0 – 12.5 ppm
    . This is the enolic -OH involved in hydrogen bonding.
  • Keto Signal (

    
    ):  Look for the multiplet (often a doublet of doublets) at 
    
    
    
    3.2 – 3.6 ppm
    . This corresponds to the single proton at C1.
    • Note: The 5-ethyl group creates diastereomers. You may see two overlapping sets of signals for the keto form. Integrate the entire C1-H region.

4. Calculation:





Thermodynamic Analysis

To determine the enthalpy (


) and entropy (

) of tautomerization, perform a Variable Temperature (VT) NMR study.
  • Protocol: Measure

    
     at 5 temperatures (e.g., 283K, 293K, 303K, 313K, 323K).
    
  • Van 't Hoff Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis, in Kelvin).
  • Interpretation:

    • Slope:

      
      
      
    • Intercept:

      
      
      

Typical Result: In non-polar solvents, the enol form is often enthalpically favored (


) due to the strength of the intramolecular H-bond exceeding the intermolecular forces in the keto form [2].

Synthesis & Storage Implications

  • Alkylation: When reacting with alkyl halides (e.g., C-alkylation), the presence of the enol form allows for deprotonation by weak bases. However, hard electrophiles may attack the oxygen (O-alkylation) if the enolate is not properly controlled.

  • Storage: The compound should be stored under inert gas. Exposure to moisture (protic source) shifts the equilibrium toward the keto form and can lead to hydrolysis of the ester.

  • Chirality: The C5 stereocenter is static. However, the C1 stereocenter is labile. In the enol form, C1 is achiral (

    
    ). Upon reverting to keto, C1 is re-protonated, leading to racemization/epimerization at that center. Consequently, ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate cannot be obtained as a pure C1-enantiomer; it will always exist as a thermodynamic mixture of C1-epimers. 
    

References

  • Thermo Fisher Scientific. Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.

  • Iglesias, E. (2003). Tautomerism of

    
    -diketones and 
    
    
    
    -keto esters in micellar solutions. Journal of Physical Organic Chemistry.
  • Reich, H. J. Solvent Effects on Keto-Enol Equilibria. University of Wisconsin-Madison, Department of Chemistry.

  • PubChem. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (Compound Summary). National Library of Medicine.

Sources

Difference between ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and ethyl 2-oxocyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Differences Between Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and Ethyl 2-oxocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, synthetic, and reactive differences between ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and its parent compound, ethyl 2-oxocyclohexanecarboxylate. As a senior application scientist, this document is designed to go beyond a simple comparison, offering insights into the practical implications of these differences in a research and development setting.

Introduction: More Than Just an Ethyl Group

At first glance, the distinction between ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and ethyl 2-oxocyclohexanecarboxylate is a single ethyl group at the 5-position of the cyclohexane ring. However, this seemingly minor structural modification introduces significant changes in the molecule's stereochemistry, reactivity, and synthetic accessibility. For medicinal chemists and process development scientists, understanding these nuances is critical for the rational design of synthetic routes and the development of novel therapeutics.

This guide will dissect these differences, providing a detailed examination of their molecular structures, a comparison of their synthetic pathways, an analysis of their spectroscopic signatures, and a discussion of their differential reactivity and potential applications in drug discovery.

Molecular Structure and Stereochemical Implications

The fundamental difference between the two molecules lies in their three-dimensional architecture. While ethyl 2-oxocyclohexanecarboxylate is a relatively simple, achiral molecule, the introduction of an ethyl group at the 5-position in ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate creates a chiral center, leading to the existence of enantiomers. Furthermore, the presence of two substituents on the cyclohexane ring (the ethyl ester and the ethyl group) can lead to the formation of diastereomers.

Caption: 2D structures of Ethyl 2-oxocyclohexanecarboxylate and Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

The conformational flexibility of the cyclohexane ring is also impacted. The bulky ethyl group at the 5-position will preferentially occupy an equatorial position to minimize steric strain (1,3-diaxial interactions). This conformational locking can have a profound effect on the reactivity of the molecule, influencing the approach of reagents to the carbonyl group and the enolizable alpha-protons.

Synthesis and Mechanistic Considerations

The synthesis of these two compounds highlights a key practical difference. Ethyl 2-oxocyclohexanecarboxylate is classically synthesized via the Dieckmann condensation of diethyl adipate. This is an intramolecular Claisen condensation that proceeds readily in the presence of a base such as sodium ethoxide.

Dieckmann Condensation for Ethyl 2-oxocyclohexanecarboxylate

Caption: Simplified workflow of the Dieckmann condensation.

The synthesis of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is more complex. A standard Dieckmann condensation of an appropriately substituted precursor, diethyl 3-ethyladipate, would be the most direct route. However, the synthesis of this precursor can be challenging.

Alternative approaches, such as the Michael addition of a nucleophile to an alpha,beta-unsaturated ester followed by cyclization, may be employed. The choice of synthetic route will be dictated by the availability of starting materials, desired yield, and stereochemical control.

Comparative Spectroscopic and Physicochemical Properties

The structural differences are clearly reflected in the spectroscopic data of the two compounds.

PropertyEthyl 2-oxocyclohexanecarboxylateEthyl 5-ethyl-2-oxocyclohexane-1-carboxylate
Molecular Formula C₉H₁₄O₃C₁₁H₁₈O₃
Molecular Weight 170.21 g/mol 198.26 g/mol
Boiling Point ~240 °CNot readily available, expected to be higher
¹H NMR Signals for the cyclohexane ring protons, the ethyl ester protons, and the enolizable proton.Additional signals for the ethyl group at the 5-position, including a characteristic triplet and quartet. The signals for the cyclohexane ring protons will also be more complex due to the reduced symmetry.
¹³C NMR Fewer signals due to the symmetry of the molecule.More signals due to the presence of the additional ethyl group and the lack of symmetry.
IR (cm⁻¹) Strong C=O stretch for the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹).Similar C=O stretches, with potential slight shifts due to the electronic effect of the 5-ethyl group.

The increased complexity in the NMR spectra of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate can be a powerful tool for confirming its structure and assessing its purity.

Differential Reactivity and Applications in Drug Discovery

The 5-ethyl group exerts a significant influence on the reactivity of the molecule, primarily through steric and electronic effects.

  • Steric Hindrance: The ethyl group can sterically hinder the approach of reagents to the adjacent carbonyl group and the enolizable alpha-proton. This can lead to a decrease in reaction rates for processes such as alkylation or acylation at the alpha-position. However, this steric bulk can also be exploited to achieve diastereoselectivity in certain reactions.

  • Electronic Effects: The electron-donating nature of the ethyl group can slightly increase the electron density of the cyclohexane ring, which may subtly influence the reactivity of the enolate.

In the context of drug development, these differences are critical. Beta-keto esters are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. The 5-ethyl group can serve several purposes:

  • Pharmacophore Element: The ethyl group itself may be a key binding element that interacts with a specific hydrophobic pocket in a biological target.

  • Modulation of Physicochemical Properties: The addition of the ethyl group increases the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Scaffold for Further Functionalization: The chiral center introduced by the 5-ethyl group provides a handle for the stereocontrolled synthesis of more complex molecules.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Dieckmann Condensation

This protocol provides a representative procedure for the synthesis of the parent compound.

Materials:

  • Diethyl adipate

  • Sodium metal

  • Absolute ethanol

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Diethyl ether

  • Magnesium sulfate, anhydrous

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

  • Reaction Setup: Once all the sodium has reacted, add anhydrous toluene to the flask.

  • Addition of Diethyl Adipate: Heat the solution to reflux and add diethyl adipate dropwise from the dropping funnel over a period of 1-2 hours.

  • Reflux: Continue to reflux the reaction mixture for an additional 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Justification of Steps:

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium metal with atmospheric oxygen and moisture.

  • Anhydrous Conditions: Water will react with sodium ethoxide, quenching the base and preventing the condensation reaction.

  • Reflux: Provides the necessary thermal energy to overcome the activation energy of the reaction.

  • Acidic Workup: Neutralizes the sodium ethoxide and protonates the resulting enolate to give the final product.

Conclusion

The distinction between ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and ethyl 2-oxocyclohexanecarboxylate is a prime example of how a small structural modification can have a cascade of effects on a molecule's properties and potential applications. For the medicinal chemist, the 5-ethyl derivative offers a synthetically accessible, chiral building block with altered steric and electronic properties. For the process chemist, the synthesis of this more complex molecule presents unique challenges and opportunities for route optimization. A thorough understanding of these differences is paramount for leveraging the full potential of these valuable chemical entities in the pursuit of novel therapeutics and advanced materials.

References

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 33(3), 2670-2684. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

An In-depth Technical Guide to the Solubility of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands out as a critical determinant for a wide range of processes, including reaction kinetics, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate in organic solvents.

Physicochemical Properties of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

A foundational understanding of a molecule's intrinsic properties is essential for predicting its solubility. The key physicochemical parameters of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₃[1][2]
Molecular Weight 198.26 g/mol [1]
Appearance Expected to be a liquidInferred from related compounds
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Predicted LogP 1.9449[3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[4][5][6][7][8]. This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions[5].

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate possesses a combination of functional groups that dictate its solubility behavior:

  • Ester and Ketone Groups: The presence of carbonyl (C=O) and ether (-O-) functionalities in the ester and ketone groups introduces polarity to the molecule. These groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors[3].

  • Cyclohexane Ring and Ethyl Groups: The nonpolar cyclohexane backbone and the two ethyl groups contribute to the molecule's lipophilicity.

Based on this structure, we can predict its general solubility in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents possess dipole moments and can engage in dipole-dipole interactions with the ester and ketone groups of the solute. Therefore, good solubility is anticipated in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the target molecule can only accept hydrogen bonds, the overall polarity of these solvents suggests a high likelihood of solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar hydrocarbon framework of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate suggests that it will have considerable solubility in nonpolar solvents due to London dispersion forces.

  • Water: The presence of a significant nonpolar hydrocarbon portion suggests that the solubility in water will be limited. A related compound, ethyl 2-oxocyclohexanecarboxylate, is described as having limited solubility in water[9][10].

The interplay between the polar functional groups and the nonpolar hydrocarbon structure will ultimately determine the precise solubility in a given solvent.

cluster_solute Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Solute Polar Head (Ester & Ketone) Nonpolar Tail (Cyclohexane & Ethyl) Polar Polar Solvents (e.g., Ethanol, Acetone) Solute->Polar High Solubility Expected (Dipole-Dipole & H-Bonding) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Good Solubility Expected (London Dispersion Forces)

Caption: Logical relationship between the molecular features of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and its expected solubility in different classes of organic solvents.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid or liquid compound in a solvent.

Experimental Protocol
  • Preparation of Saturated Solutions:

    • In a series of sealed vials, add an excess amount of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate to a known volume of each selected organic solvent.

    • Ensure that a visible excess of the solute is present to guarantee saturation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker, maintained at a specific temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, cease agitation and allow the excess solute to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The use of a syringe filter is recommended to remove any fine, undissolved particles.

  • Quantification of Solute Concentration:

    • Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a Flame Ionization Detector (FID), or another suitable method.

    • Construct a calibration curve using standard solutions of known concentrations of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate to quantify the concentration in the sample.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, typically expressed in units of g/100 mL, mg/mL, or mol/L.

    • Repeat the experiment at different temperatures to investigate the temperature dependence of solubility.

start Start prep Prepare Supersaturated Mixtures in Vials start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Liquid and Excess Solute equilibrate->separate quantify Quantify Solute in Supernatant via HPLC/GC separate->quantify analyze Calculate Solubility (e.g., g/100mL) quantify->analyze end End analyze->end

Sources

The Strategic Role of 5-Substituted Cyclohexanecarboxylate Derivatives in Drug Discovery and Organic Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexane ring is a foundational pharmacophore and structural scaffold in modern medicinal chemistry. While symmetrical 1,4-disubstituted systems have been exhaustively studied, 5-substituted cyclohexanecarboxylate derivatives offer a uniquely powerful stereochemical landscape. By breaking molecular symmetry, the 5-position substituent dictates the conformational bias of the entire ring system, fundamentally altering how the C1-carboxylate interacts with biological targets or participates in downstream synthetic transformations.

This whitepaper provides an in-depth literature review and technical guide on the structural dynamics, synthetic methodologies, and pharmacological utility of these highly versatile derivatives, designed specifically for researchers and drug development professionals.

Structural Dynamics and Conformational Control

The therapeutic efficacy of cyclohexane-based drugs often hinges on their ability to lock pharmacophores into specific spatial arrangements. In a 5-substituted cyclohexanecarboxylate system, the thermodynamic preference of the substituents to adopt equatorial positions drives the ring into a predictable chair conformation, minimizing 1,3-diaxial steric clashes.

When the carboxylate and a leaving group or substituent are locked in a trans diaxial arrangement, the molecule experiences profound stereoelectronic effects. Quantum calculations and crystallographic data reveal that these strained conformations can significantly lower the transition state free energy (


) for fragmentation reactions. Studies have shown differences in 

ranging from −2.7 to −4 kcal·mol⁻¹ in favor of specific torsion angles compared to their coplanar counterparts[1]. This principle of conformational locking is actively exploited in rational drug design to pre-organize molecules for optimal receptor binding, thereby minimizing the entropic penalty upon target engagement.

Synthetic Methodologies: De Novo Ring Construction

While direct functionalization of pre-existing cyclohexane rings is possible, the precise stereocontrol required for 5-substituted derivatives often necessitates de novo ring synthesis. A highly reliable approach is the tandem Michael addition-Dieckmann condensation, which yields 5-substituted-2-oxocyclohexanecarboxylates—versatile intermediates that can be further reduced, homologated, or functionalized[2].

Protocol: Synthesis of Ethyl 5-Phenyl-2-oxocyclohexanecarboxylate

The following methodology describes a self-validating system for the construction of the 5-substituted cyclohexanecarboxylate core.

  • Reaction Setup : In a flame-dried, argon-purged flask, prepare a solution of sodium ethoxide (NaOEt) in anhydrous ethanol.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the ester reagents, while the argon atmosphere prevents oxidative degradation of the highly reactive enolate intermediate.

  • Reagent Addition : Add ethyl acetoacetate (1.0 eq) dropwise at 0°C, followed by ethyl cinnamate (1.1 eq).

    • Causality: Cooling controls the exothermic deprotonation of the active methylene. Ethyl cinnamate acts as the Michael acceptor, where its

      
      -phenyl group will ultimately become the critical C5 substituent of the target ring.
      
  • Execution : Heat the reaction mixture to reflux for 6 hours.

    • Causality: The initial Michael addition is an equilibrium process; extended reflux provides the thermodynamic driving force required to push the subsequent intramolecular Dieckmann condensation forward, irreversibly closing the 6-membered ring.

  • In-Process Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) mobile phase.

    • Causality: The starting ethyl cinnamate is UV-active and non-polar. Its complete disappearance, coupled with the appearance of a lower-

      
       spot (representing the highly polar enolate salt), validates the reaction's progression and completion.
      
  • Workup and Quenching : Cool the mixture to 0°C and acidify dropwise with 1M HCl until pH ~3. Extract with ethyl acetate.

    • Causality: Acidification protonates the sodium enolate, forcing the product into its neutral, organic-soluble keto/enol form, which allows for efficient phase separation and recovery.

  • Final Validation : Analyze the purified product via ¹H NMR spectroscopy (CDCl₃).

    • Causality: The presence of a sharp singlet at ~12 ppm confirms the presence of the enol tautomer (stabilized by intramolecular hydrogen bonding with the C1 ester), definitively validating the successful formation of the 2-oxocyclohexanecarboxylate core.

Pharmacological Applications and Structure-Activity Relationships (SAR)

Cyclohexanecarboxylate derivatives serve as critical binding determinants in various therapeutic areas. Their ability to project functional groups into distinct hydrophobic pockets makes them ideal for modulating complex transmembrane receptors and enzymatic active sites.

For instance, specific cyclohexane carboxylic acid derivatives have been identified as highly selective, nonpeptide modulators of Neurotensin Receptor Type 2 (NTS2). These compounds competitively inhibit neurotensin binding with nanomolar affinity across multiple species models[3]. The rigid cyclohexane core ensures that pendant aromatic and amide groups are perfectly oriented to interact with the receptor's binding cleft. Furthermore, related trans-cyclohexanecarboxylate derivatives have demonstrated potent inhibitory effects in protease assays, highlighting the scaffold's versatility[4]. In targeted oncology, cyclohexanecarboxylate linkers are frequently employed in Antibody-Drug Conjugates (ADCs) to enhance intracellular release and drive cytotoxicity against malignant cell lines like COLO205[5].

Data Presentation

The following table summarizes the quantitative pharmacological data associated with various cyclohexanecarboxylate derivatives across different biological targets.

Table 1: Comparative Pharmacological Activity of Cyclohexanecarboxylate Derivatives

Compound Class / ScaffoldTarget / Assay SystemKey Findings (IC₅₀ / Activity)Reference
Cyclohexane carboxylic acid derivativeNeurotensin Receptor Type 2 (Guinea pig brain)IC₅₀ = 0.99 nM (High affinity binding)[3]
Cyclohexane carboxylic acid derivativeNeurotensin Receptor Type 2 (Rat mesencephalic cells)IC₅₀ = 4.0 nM[3]
Aryl trans-cyclohexanecarboxylateProtease Inhibition AssayPotent inhibitory effect on target proteases[4]
Cyclohexanecarboxylate-linked ADCCOLO205 Cell Line ViabilityEnhanced intracellular release and cytotoxicity[5]

Mechanistic Pathways and Visualizations

To further elucidate the technical concepts discussed, the following diagrams map the synthetic workflow and the pharmacological signaling cascade of these derivatives.

SynthWorkflow A 5-Substituted Cyclohexanone B Wittig Reaction (Homologation) A->B Ph3P=CHOMe C Hydrolysis (Acidic H2O) B->C Enol Ether Cleavage D 5-Substituted Cyclohexanecarboxylic Acid C->D Oxidation/Rearrangement E Esterification (MeOH, SOCl2) D->E Activation F Methyl 5-Substituted Cyclohexanecarboxylate E->F Reflux, 4h

Synthetic workflow of 5-substituted cyclohexanecarboxylates via Wittig homologation.

PharmPathway Ligand 5-Substituted Cyclohexanecarboxylate Receptor Target Receptor (e.g., NTS2 / Protease) Ligand->Receptor High Affinity Binding Complex Ligand-Receptor Complex (Conformational Lock) Receptor->Complex Induced Fit Effector Intracellular Signaling (Ca2+ Mobilization) Complex->Effector Signal Transduction Outcome Therapeutic Effect (Analgesia / Anti-cancer) Effector->Outcome Phenotypic Response

Pharmacological pathway of cyclohexanecarboxylate derivatives in NTS2 modulation.

Conclusion

The 5-substituted cyclohexanecarboxylate scaffold represents a masterclass in stereochemical design. By leveraging predictable conformational biases and stereoelectronic effects, chemists can synthesize highly pre-organized molecules that exhibit exceptional affinity for complex biological targets. As synthetic methodologies continue to evolve—particularly in the realm of asymmetric de novo ring construction—the therapeutic ceiling for these derivatives in neuropharmacology, oncology, and beyond will only continue to rise.

References

  • Source: benchchem.
  • Source: pnas.
  • Title: Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)
  • Title: Synthesis and structure-activity study of protease inhibitors.
  • Source: mdpi.

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Methodological & Application

Application Note: Synthesis of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS: 116596-80-6) is a highly versatile cyclic β-keto ester utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and spirocyclic frameworks [1]. This application note details a robust, four-phase, bottom-up synthetic protocol starting from the readily available diethyl malonate. By leveraging a double malonic ester synthesis followed by an intramolecular Dieckmann condensation, this route ensures high regiocontrol and scalability.

Retrosynthetic Rationale & Pathway Design

The synthesis of substituted 2-oxocyclohexanecarboxylates requires precise control over the regiochemistry of the ring substituents. The target molecule features an ethyl group at the C5 position.

A retrosynthetic analysis (Retro-Dieckmann) reveals that breaking the C1–C6 bond of the target ring leads to a symmetric 1,7-diester: diethyl 4-ethylheptanedioate [2]. Because this precursor is perfectly symmetric, the subsequent forward Dieckmann cyclization will yield only a single regioisomer, eliminating the complex separations typically associated with the cyclization of asymmetric diesters [5]. To assemble this 7-carbon symmetric backbone, diethyl malonate acts as the terminal enolate equivalents, reacting with 1,3-dibromo-2-ethylpropane (the electrophilic linchpin) in a double SN2 alkylation[3, 4].

Retrosynthesis Target Ethyl 5-ethyl-2-oxocyclohexane- 1-carboxylate (Target Molecule) Precursor Diethyl 4-ethylheptanedioate (Dieckmann Precursor) Target->Precursor Retro-Dieckmann Diacid 4-Ethylheptanedioic acid (Decarboxylation Product) Precursor->Diacid Retro-Esterification Tetraester Tetraethyl 3-ethylpentane- 1,1,5,5-tetracarboxylate (Double Alkylation Adduct) Diacid->Tetraester Retro-Decarboxylation Starting Diethyl Malonate + 1,3-Dibromo-2-ethylpropane (Starting Materials) Tetraester->Starting Retro-Alkylation

Figure 1: Retrosynthetic pathway from target to diethyl malonate.

Step-by-Step Experimental Protocols

Phase 1: Double Alkylation (Assembly of the Tetracarboxylate)

Objective: Synthesize tetraethyl 3-ethylpentane-1,1,5,5-tetracarboxylate.

  • Causality & Logic: Sodium ethoxide is selected as the base because its conjugate acid (ethanol) matches the ester alkyl groups, preventing transesterification side-products. The pKa of diethyl malonate (~13) allows for quantitative deprotonation by ethoxide. The primary alkyl bromides of 1,3-dibromo-2-ethylpropane undergo rapid SN2 displacement by the bulky malonate enolate, avoiding E2 elimination pathways [3].

Protocol:

  • In a flame-dried, nitrogen-purged 3-neck flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C and add diethyl malonate (2.05 eq) dropwise. Stir for 30 minutes to ensure complete formation of the sodio-malonate enolate.

  • Slowly add 1,3-dibromo-2-ethylpropane (1.0 eq) via an addition funnel to control the exothermic reaction.

  • Gradually warm the mixture to room temperature, then heat to reflux (78 °C) for 6 hours.

  • Cool the reaction, neutralize with dilute HCl, and remove ethanol under reduced pressure. Extract the aqueous residue with diethyl ether, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude tetraester.

Phase 2: Saponification & Decarboxylation

Objective: Synthesize 4-ethylheptanedioic acid.

  • Causality & Logic: Heating the tetracarboxylic acid above 160 °C provides the thermal energy required to overcome the activation barrier for decarboxylation. The mechanism proceeds via a concerted, six-membered cyclic transition state where the carbonyl oxygen abstracts the proton from the adjacent hydroxyl group, simultaneously breaking the C–C bond to release CO2 [4]. Because the molecule contains two geminal diacid moieties, two equivalents of CO2 are lost.

Protocol:

  • Suspend the crude tetraester in a 20% aqueous NaOH solution (excess). Reflux vigorously for 4 hours until the organic layer disappears, indicating complete saponification.

  • Cool the mixture to 0 °C and carefully acidify with concentrated HCl to pH 1. Extract the resulting tetracarboxylic acid with ethyl acetate and evaporate the solvent.

  • Transfer the neat tetracarboxylic acid to a round-bottom flask equipped with a gas bubbler. Heat the neat solid to 160–180 °C.

  • Maintain the temperature until the evolution of CO2 gas ceases (approximately 2 hours). The resulting melt is 4-ethylheptanedioic acid.

Phase 3: Fischer Esterification

Objective: Synthesize diethyl 4-ethylheptanedioate.

  • Causality & Logic: Standard Fischer esterification is an equilibrium process. Utilizing a large excess of absolute ethanol and continuously removing water (via a Dean-Stark apparatus with toluene) drives the reaction to completion according to Le Chatelier's principle.

Protocol:

  • Dissolve the crude 4-ethylheptanedioic acid in absolute ethanol (10 volumes) and add a catalytic amount of concentrated H2SO4 (0.05 eq).

  • Reflux the mixture for 12 hours. (Optional: add toluene and use a Dean-Stark trap to remove water).

  • Concentrate the mixture, dilute with dichloromethane, and wash with saturated NaHCO3 to remove residual acid. Dry and concentrate to afford diethyl 4-ethylheptanedioate.

Phase 4: Dieckmann Condensation

Objective: Synthesize ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

  • Causality & Logic: The Dieckmann condensation is under thermodynamic control. The initial cyclization forms a tetrahedral intermediate which collapses to the β-keto ester. The equilibrium is driven entirely to the product side by the irreversible deprotonation of the highly acidic α-proton of the newly formed cyclic β-keto ester (pKa ~11) by the ethoxide leaving group. Without a full equivalent of base to form this stable enolate, the reaction would suffer from poor yields due to the reverse retro-Dieckmann ring opening [2, 5].

Protocol:

  • In a dry flask under nitrogen, suspend sodium ethoxide (1.1 eq) in anhydrous toluene.

  • Heat the suspension to 80 °C and add diethyl 4-ethylheptanedioate (1.0 eq) dropwise over 1 hour to prevent intermolecular Claisen condensation (high-dilution principle).

  • Reflux the mixture at 110 °C for 4 hours. The sodium enolate of the product will precipitate.

  • Cool the reaction to 0 °C and quench by adding a mixture of glacial acetic acid and ice water (acidic workup is required to reprotonate the enolate).

  • Extract with ethyl acetate, wash with brine, dry, and purify via vacuum distillation or silica gel chromatography to yield the target compound.

Stereochemical Note: The cyclization of the achiral precursor breaks the plane of symmetry, generating two stereocenters at C1 and C5. Consequently, the product is obtained as a mixture of cis and trans diastereomers.

Quantitative Data & Yield Analysis

Reaction PhaseIntermediate / ProductTheoretical Yield (%)Expected Isolated Yield (%)Key Reaction Parameters
Phase 1: Alkylation Tetraethyl 3-ethylpentane-1,1,5,5-tetracarboxylate10080 - 85NaOEt/EtOH, 78 °C, 4-6 h
Phase 2: Saponification & Decarboxylation 4-Ethylheptanedioic acid10070 - 751. NaOH, 100 °C2. HCl, pH 13. Heat 160-180 °C
Phase 3: Esterification Diethyl 4-ethylheptanedioate10085 - 90EtOH, cat. H2SO4, reflux 12 h
Phase 4: Dieckmann Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate10075 - 80NaOEt/Toluene, 110 °C, 4 h, Acidic Workup

Mechanistic Insights: Dieckmann Cyclization

The following diagram illustrates the thermodynamic logic of the Dieckmann cyclization, highlighting the critical irreversible deprotonation step that acts as the thermodynamic sink for the reaction.

Mechanism A Diethyl 4-ethylheptanedioate (Symmetric Diester) B Enolate Formation (Reversible) A->B C Intramolecular Nucleophilic Attack (C2 on C7) B->C D Tetrahedral Intermediate (Alkoxide) C->D E Ethoxide Elimination (Ring Closure) D->E F Irreversible Deprotonation (Thermodynamic Sink) E->F G Acidic Workup (Target Molecule) F->G

Figure 2: Thermodynamic logic and mechanistic workflow of the Dieckmann cyclization.

References

  • PubChem. "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14163365". National Center for Biotechnology Information. URL:[Link]

  • OpenStax. "23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization". Organic Chemistry. URL:[Link]

  • Master Organic Chemistry. "The Malonic Ester Synthesis". URL:[Link]

  • LibreTexts. "21.10: Malonic Ester Synthesis". Chemistry LibreTexts. URL:[Link]

Protocol for Dieckmann condensation to form ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate via Dieckmann Condensation

Abstract & Scope

This application note details the protocol for the synthesis of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS 116596-80-6) utilizing the Dieckmann condensation. This transformation involves the base-mediated intramolecular cyclization of a dicarboxylic ester.[1][2][3]

While the Dieckmann condensation is a classical reaction, this protocol addresses specific challenges regarding regiochemistry and macro-cyclization competition . By adhering to the Ruggli-Ziegler dilution principle and utilizing a thermodynamic sink strategy, this workflow maximizes yield and minimizes intermolecular polymerization.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Retrosynthesis

Retrosynthetic Logic

To synthesize the target 5-substituted cyclohexane ring, we must identify the correct linear precursor. The Dieckmann condensation connects the


-carbon of one ester group to the carbonyl carbon of the other.
  • Target: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.[4]

  • Disconnection: Cleavage of the C1-C2 bond (between the ester-bearing carbon and the ketone).

  • Required Precursor: Diethyl 4-ethylheptanedioate (Diethyl 4-ethylpimelate).

Regiochemical Note: The precursor, diethyl 4-ethylheptanedioate, is symmetric around the C4 position. Consequently, cyclization at either the C2 or C6


-position yields the identical thermodynamic product, eliminating the formation of regioisomers common in asymmetric diesters.
Mechanistic Pathway

The reaction proceeds via the generation of an ester enolate, which performs a 6-exo-trig nucleophilic attack on the distal ester carbonyl.

  • Driving Force: The reaction is reversible (

    
    ). The forward reaction is driven by the immediate deprotonation of the formed 
    
    
    
    -keto ester by the alkoxide base (pKa
    
    
    11 vs. 16 for EtOH). This requires a stoichiometric quantity of base.[5]

DieckmannMechanism Precursor Diethyl 4-ethylheptanedioate Enolate Enolate Intermediate (C2 Anion) Precursor->Enolate NaOEt (-EtOH) CyclicIntermediate Tetrahedral Intermediate (Cyclization) Enolate->CyclicIntermediate Intramolecular Attack BetaKetoEster_Anion Stable Enolate Anion (Thermodynamic Sink) CyclicIntermediate->BetaKetoEster_Anion -OEt Irreversible Deprotonation Product Ethyl 5-ethyl-2-oxocyclohexane- 1-carboxylate BetaKetoEster_Anion->Product Acid Quench (AcOH/H3O+)

Figure 1: Mechanistic flow of the Dieckmann condensation highlighting the thermodynamic sink.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[6][7]RoleCritical Parameter
Diethyl 4-ethylheptanedioate 244.331.0PrecursorMust be dry (<0.1% H2O)
Sodium Ethoxide (NaOEt) 68.051.1 - 1.2BaseFreshly prepared or high-grade commercial
Ethanol (Absolute) 46.07SolventCo-solventAnhydrous
Toluene 92.14SolventMain SolventAnhydrous; Azeotropic capability
Glacial Acetic Acid 60.051.5QuenchProton source
Detailed Methodology

Step 1: Catalyst Preparation (In Situ)

  • Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Action: Charge the flask with anhydrous Ethanol (50 mL). Add Sodium metal (1.2 equiv) in small pieces. Stir until all sodium has dissolved and H2 evolution ceases.

  • Modification: Alternatively, use commercial NaOEt powder suspended in Toluene.

  • Solvent Exchange: If higher temperatures are required, add Toluene (150 mL) and distill off the excess Ethanol until the vapor temperature reaches 110°C (boiling point of Toluene). This ensures the reaction temperature is sufficient to overcome the activation energy.

Step 2: High-Dilution Addition (Crucial Step)

  • Principle: To favor intramolecular cyclization over intermolecular polymerization (Ruggli-Ziegler principle), the diester concentration must remain low relative to the base.

  • Action: Dissolve Diethyl 4-ethylheptanedioate (1.0 equiv) in Toluene (50 mL).

  • Procedure: Bring the NaOEt/Toluene suspension to a gentle reflux. Add the diester solution dropwise over a period of 2–4 hours .

  • Observation: The solution typically turns yellow/orange as the

    
    -keto ester enolate forms.
    

Step 3: Reaction & Monitoring

  • Continue reflux for 2–4 hours after addition is complete.[7]

  • Monitoring: Monitor by TLC (10% EtOAc in Hexanes). The starting diester (higher Rf) should disappear.

  • Endpoint: Reaction is complete when the starting material is consumed. Note that the product exists as a salt in the reaction mixture.

Step 4: Quenching & Workup

  • Cool the mixture to 0°C in an ice bath.

  • Acidification: Add Glacial Acetic Acid (1.5 equiv) dropwise. This is safer than mineral acids and prevents hydrolysis of the ester group.

  • Phase Separation: Add water (100 mL) to dissolve sodium salts. Separate the organic (Toluene) layer.

  • Extraction: Extract the aqueous layer with Toluene or Et2O (2 x 50 mL).

  • Drying: Combine organic layers, wash with Brine, and dry over anhydrous MgSO4.[7]

Step 5: Purification

  • Concentrate the solvent under reduced pressure (Rotovap).

  • Distillation: The crude oil is best purified via vacuum distillation.

    • Expected BP: ~110–120°C at 10 mmHg (estimated based on similar

      
      -keto esters).
      
  • Alternative: Flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes).

Process Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere BasePrep Base Preparation (Na + EtOH -> NaOEt) Start->BasePrep SolventSwap Solvent Exchange (Add Toluene, Distill EtOH) BasePrep->SolventSwap Optional for High Temp Addition Slow Addition of Diester (3-4 Hours @ Reflux) SolventSwap->Addition Reaction Reflux 2-4 Hours (Monitor TLC) Addition->Reaction Quench Cool & Acidify (AcOH/HCl) Reaction->Quench Workup Extraction & Drying (Toluene/MgSO4) Quench->Workup Purify Vacuum Distillation Workup->Purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield / Polymerization Concentration too highIncrease solvent volume; slow down addition rate (Ruggli-Ziegler principle).
No Reaction Wet reagentsWater kills the alkoxide base. Ensure Toluene is dried over Na or molecular sieves.
Transesterification Wrong base usedUse Sodium Ethoxide for Ethyl esters. Using NaOMe will result in mixed methyl/ethyl esters.
Hydrolysis of Product Quench too harshUse Acetic Acid or stoichiometric HCl at 0°C. Avoid heating during workup.

Safety Considerations

  • Sodium Ethoxide: Highly caustic and moisture sensitive. Causes severe skin burns.

  • Toluene: Flammable and reprotoxic. Use in a well-ventilated fume hood.

  • Sodium Metal: Reacts violently with water. Quench excess sodium with ethanol before disposal.

References

  • Dieckmann, W. (1901).[2][8][9] "Ueber cyclische Ketonsäureester." Annalen der Chemie, 317(1), 27–109.

  • Davis, B. R., & Garrett, P. J. (1991).[2][3][9] "The Dieckmann Condensation."[1][2][5][8][9][10][11][12][13] In Comprehensive Organic Synthesis (Vol. 2, pp. 806-829).[2][8][9] Pergamon.

  • Schaefer, J. P., & Bloomfield, J. J. (2011). "The Dieckmann Condensation."[1][2][5][8][9][10][11][12][13] Organic Reactions, 15, 1-203.[8][9]

  • ChemScene. (n.d.). "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Product Page."

  • Ziegler, K. (1933). "Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die Ruggli-Ziegler-Verdünnungsprinzip." Annalen der Chemie, 504(1), 94–130.

Sources

Topic: Regioselective Alkylation of Ethyl 2-Oxocyclohexanecarboxylate at the α'-Position (C6)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis

Ethyl 2-oxocyclohexanecarboxylate is a pivotal building block in organic synthesis, valued for its dual functionality that allows for a wide array of chemical transformations.[1] Its structure is foundational in the synthesis of numerous natural products and pharmaceutical agents.[1] A key challenge and opportunity in its derivatization is the regioselective alkylation of the cyclohexanone ring. The molecule possesses two distinct acidic α-protons: one at the C2 position (α to both the ketone and the ester) and another set at the C6 position (α' to the ketone).

Directing an alkylating agent to a specific site is a non-trivial task that dictates the final molecular architecture. While alkylation at the C2 position is often favored under thermodynamic conditions due to the formation of a more substituted, stable enolate, many synthetic routes require the introduction of substituents at the less sterically hindered C6 position. This application note provides a detailed exposition of the theoretical principles and a practical, field-proven protocol for achieving highly regioselective alkylation at the C6 position by leveraging the principles of kinetic enolate control.

Theoretical Background: The Principle of Kinetic vs. Thermodynamic Control

The regioselectivity of the alkylation of an unsymmetrical ketone like ethyl 2-oxocyclohexanecarboxylate is governed by the selective formation of one of two possible enolates: the kinetic enolate or the thermodynamic enolate.[2][3]

  • Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond.[3] Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the use of weaker, non-hindered bases (e.g., sodium ethoxide).[2] For ethyl 2-oxocyclohexanecarboxylate, deprotonation at the C2 position yields the more stable, conjugated thermodynamic enolate.

  • Kinetic Enolate: This enolate is formed faster but is generally less stable.[2] Its formation is favored under irreversible conditions, which are achieved by using a strong, sterically hindered base at low temperatures.[4] The steric bulk of the base preferentially removes the more accessible proton. In our substrate, the protons at the C6 position are significantly more accessible than the proton at C2, which is sterically shielded by the bulky ethyl carboxylate group.[5] Therefore, these conditions favor the formation of the C6-enolate.

By carefully selecting the reaction conditions, we can generate the kinetic enolate almost exclusively and "trap" it with an alkylating agent before it has a chance to equilibrate to the more stable thermodynamic form.

G cluster_start Starting Material cluster_thermo Thermodynamic Pathway (Equilibrium) cluster_kinetic Kinetic Pathway (Irreversible) start Ethyl 2-oxocyclohexanecarboxylate thermo_base Deprotonation (e.g., NaH, RT) start->thermo_base kinetic_base Deprotonation (LDA, -78°C) start->kinetic_base thermo_enolate Thermodynamic Enolate (More Substituted, C2) thermo_base->thermo_enolate thermo_product C2-Alkylated Product thermo_enolate->thermo_product kinetic_enolate Kinetic Enolate (Less Substituted, C6) kinetic_base->kinetic_enolate kinetic_product C6-Alkylated Product (Desired) kinetic_enolate->kinetic_product

Figure 1. Competing pathways for the alkylation of ethyl 2-oxocyclohexanecarboxylate.

Application Protocol: Regioselective Alkylation at C6

This protocol describes the formation of the kinetic lithium enolate of ethyl 2-oxocyclohexanecarboxylate and its subsequent alkylation with a primary alkyl halide. The procedure is adapted from established methods for the regioselective alkylation of ketones.[4][6]

Materials:

  • Diisopropylamine (freshly distilled from CaH₂)

  • Anhydrous tetrahydrofuran (THF), (distilled from sodium/benzophenone)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)

  • Ethyl 2-oxocyclohexanecarboxylate (distilled prior to use)[7]

  • Alkyl halide (e.g., benzyl bromide, methyl iodide; primary halides work best)[8][9]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Septa, nitrogen inlet, and magnetic stirrer

  • Low-temperature thermometer

  • Syringes for liquid transfer

  • Dry ice/acetone bath

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA) Solution:

    • To an oven-dried, three-necked flask under a positive pressure of nitrogen, add anhydrous THF (e.g., 40 mL for a 10 mmol scale reaction).

    • Cool the flask to 0 °C using an ice bath.

    • Add diisopropylamine (1.1 equivalents, e.g., 1.54 mL, 11 mmol for a 10 mmol scale) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents, e.g., 4.2 mL of a 2.5 M solution, 10.5 mmol) dropwise via syringe. A white precipitate may form.

    • Stir the solution at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Kinetic Enolate Formation:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate, dry flask, prepare a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 equivalent, e.g., 1.70 g, 10 mmol) in a small amount of anhydrous THF (e.g., 10 mL).

    • Add the solution of the β-keto ester dropwise to the stirred LDA solution at -78 °C over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete and irreversible formation of the kinetic lithium enolate.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents, e.g., 1.31 mL of benzyl bromide, 11 mmol) dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot.

  • Work-up and Isolation:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (e.g., 20 mL).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 50 mL).

    • Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ethyl 5-alkyl-2-oxocyclohexanecarboxylate.

Figure 2. Experimental workflow for the regioselective C6-alkylation.

Key Parameters Influencing Regioselectivity

To ensure the desired outcome, researchers must carefully control several experimental variables. The following table summarizes the critical factors and their influence on the reaction's regioselectivity.

ParameterCondition for C6-Alkylation (Kinetic Control)Rationale & Expected OutcomeCondition for C2-Alkylation (Thermodynamic Control)
Base Lithium Diisopropylamide (LDA) or other bulky, strong, non-nucleophilic bases.[2]The bulky base cannot access the sterically hindered C2 proton and rapidly deprotonates the more accessible C6 protons.[4]Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).[2]
Temperature -78 °C Low temperature prevents the kinetic enolate from equilibrating to the more stable thermodynamic enolate. The reaction is under rate control.[4]Room Temperature (RT) or higher.
Solvent Aprotic, non-polar solvents like Tetrahydrofuran (THF) .Aprotic solvents are required for the stability of the strong base (LDA) and the resulting enolate.Protic solvents (e.g., ethanol for NaOEt) can facilitate proton exchange and equilibration.
Addition Order Add β-keto ester to the base .This ensures the base is always in excess, promoting rapid and complete deprotonation to form the kinetic enolate.[10]Add base to the β-keto ester (less critical as equilibrium is desired).
Alkylating Agent Primary (1°) or methyl halides (e.g., MeI, BnBr).[8]SN2 reaction is most efficient with unhindered electrophiles. Secondary and tertiary halides may lead to elimination.[3][8]Primary (1°) or methyl halides.

Conclusion

The regioselective alkylation of ethyl 2-oxocyclohexanecarboxylate is a powerful tool for constructing complex molecular frameworks. By understanding and applying the principles of kinetic and thermodynamic enolate control, chemists can precisely direct alkylation to the desired C6 position. The use of a strong, sterically hindered base like LDA at low temperatures is paramount for the selective formation of the kinetic enolate, leading to the desired C6-substituted product with high fidelity. This protocol provides a reliable and reproducible method for researchers in drug development and natural product synthesis to access these valuable intermediates.

References

  • Organic Syntheses Procedure. (n.d.). Ethyl 1-(p-methoxyphenyl)-2-oxocyclohexanecarboxylate. Organic Syntheses. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Neuman, R. C. (2009). 18: Reactions of Enolate Ions and Enols. In Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. Retrieved from [Link]

  • The Organic Chemist. (2023, February 15). Alkylation of Enolates [Video]. YouTube. Retrieved from [Link]

  • Iglesias, E. (2000). Ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate inhibited by beta-cyclodextrin. Journal of the Chemical Society, Perkin Transactions 2, (10), 2233-2238. Retrieved from [Link]

  • Cahiez, G., & Alami, M. (1999). REGIOSELECTIVE MONOALKYLATION OF KETONES VIA THEIR MANGANESE ENOLATES: 2-BENZYL-6-METHYLCYCLOHEXANONE FROM 2-METHYLCYCLOHEXANONE. Organic Syntheses, 76, 239. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8. Retrieved from [Link]

  • Meyers, A. I., Williams, D. R., & Druelinger, M. (1976). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. Journal of the American Chemical Society, 98(10), 3032-3033. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • Macmillan Group. (2008, March 12). Enolate Seminar. Retrieved from [Link]

  • Jasperse, C. (n.d.). LDA-based Reactions at C5?. Retrieved from [Link]

  • Gedge, D. R., & Pattenden, G. (1979). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Journal of the Chemical Society, Perkin Transactions 1, 89-92. Retrieved from [Link]

  • University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 19. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2022). Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry, 46(29), 13998-14002. Retrieved from [Link]

  • Mamat, C., Büttner, S., Trabhardt, T., Fischer, C., & Langer, P. (2007). Regioselective synthesis of 5-alkylsalicylates, 5-alkyl-2-hydroxy-acetophenones, and 5-alkyl-2-hydroxy-benzophenones by [3 + 3] cyclization of 1,3-bis(silyl enol ethers) with 2-alkyl-1,1,3,3-tetraethoxypropanes. The Journal of Organic Chemistry, 72(16), 6273-6275. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • ER Publications. (n.d.). Using Regioselective Formation of Enolates to Compare Kinetic and Thermodynamic Control. Retrieved from [Link]

Sources

The Strategic Utility of Ethyl 5-Ethyl-2-oxocyclohexane-1-carboxylate in Asymmetric Synthesis: A Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in organic synthesis and drug development, the strategic selection of chiral building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, a prochiral β-keto ester, emerges as a highly versatile and promising starting material for a range of asymmetric transformations. Its substituted cyclohexane framework is a common motif in numerous natural products and pharmaceutically active compounds, making the development of stereoselective methodologies for its functionalization a critical endeavor.

This comprehensive guide provides an in-depth exploration of the potential asymmetric synthesis applications of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. While direct literature on this specific molecule is nascent, this document extrapolates from well-established principles and protocols for analogous 5-substituted and parent 2-oxocyclohexane-1-carboxylate systems. The protocols and insights presented herein are designed to serve as a robust starting point for researchers to unlock the full synthetic potential of this valuable chiral precursor.

Part 1: The Significance of the 5-Ethyl-2-oxocyclohexane Scaffold

The substituted cyclohexane ring is a ubiquitous structural element in a vast array of biologically active molecules. The presence of an ethyl group at the 5-position, as in our target molecule, introduces a key stereocenter that can influence the overall topography and binding affinity of a final drug candidate. Furthermore, the β-keto ester functionality provides two reactive sites for strategic bond formation, enabling the introduction of additional complexity with stereocontrol.

Chiral cyclohexanes derived from precursors like ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate are pivotal intermediates in the synthesis of important natural products, such as the Amaryllidaceae alkaloids, which include compounds like (+)-lycorane. The asymmetric synthesis of these alkaloids is a significant area of research due to their interesting biological activities.

Part 2: Asymmetric Alkylation – Forging Quaternary Stereocenters

One of the most powerful applications of β-keto esters in asymmetric synthesis is the enantioselective α-alkylation to create chiral quaternary carbon centers. This transformation is of immense importance in medicinal chemistry, as quaternary stereocenters can impart unique conformational constraints and metabolic stability to drug molecules.

Organocatalytic and Phase-Transfer Catalysis Approaches

The asymmetric alkylation of cyclic β-keto esters can be effectively achieved using either organocatalysis or phase-transfer catalysis (PTC). Both methodologies offer mild reaction conditions and high levels of stereocontrol, avoiding the need for often toxic and sensitive organometallic reagents.

Mechanism of Asymmetric Phase-Transfer Catalyzed Alkylation:

The mechanism of asymmetric alkylation under phase-transfer conditions typically involves the use of a chiral quaternary ammonium salt, often derived from cinchona alkaloids. This catalyst facilitates the transfer of the enolate of the β-keto ester from the aqueous or solid phase to the organic phase, where it reacts with the alkylating agent within a chiral ion pair. The steric and electronic properties of the catalyst's chiral environment dictate the facial selectivity of the alkylation, leading to the preferential formation of one enantiomer.

Caption: Asymmetric Phase-Transfer Catalysis Alkylation Workflow.

Protocol: Asymmetric Alkylation of Ethyl 5-Ethyl-2-oxocyclohexane-1-carboxylate (Analogous System)

This protocol is adapted from established procedures for the asymmetric alkylation of cyclic β-keto esters using a chiral phase-transfer catalyst.[1][2] Optimization of the catalyst, base, solvent, and temperature may be required for the specific substrate.

Materials:

  • Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Chiral phase-transfer catalyst (e.g., a cinchonine-derived quaternary ammonium salt)

  • Potassium carbonate (K₂CO₃), finely ground

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (1.0 equiv), the chiral phase-transfer catalyst (0.1 equiv), and finely ground potassium carbonate (5.0 equiv).

  • Add anhydrous toluene to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add the alkyl halide (1.2 equiv) dropwise to the stirred suspension.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcomes for Analogous Systems:

Catalyst SystemAlkyl HalideYield (%)ee (%)Reference
Cinchonine-derived Quaternary Ammonium SaltBenzyl Bromide85-9590-98[2]
Cinchonine-derived Quaternary Ammonium SaltAllyl Bromide80-9085-95[1]

Part 3: Asymmetric Michael Addition – Constructing Complex Cyclohexanes

The Michael addition is a cornerstone of C-C bond formation. The asymmetric variant, when applied to cyclic β-keto esters, can lead to the creation of highly functionalized cyclohexanes with multiple stereocenters. Organocatalysis has emerged as a powerful tool for this transformation, offering excellent stereocontrol.

Organocatalytic Domino Reactions

A particularly elegant strategy involves a domino or cascade reaction, where an initial asymmetric Michael addition is followed by one or more subsequent cyclization or addition steps in a single pot. This approach rapidly builds molecular complexity from simple starting materials.

Mechanism of Organocatalytic Michael-Michael-Aldol Cascade:

In a representative example, a chiral amine catalyst, such as a derivative of a cinchona alkaloid or a primary amine-thiourea, activates the β-keto ester to form a nucleophilic enamine. This enamine then undergoes a stereoselective Michael addition to a Michael acceptor (e.g., a nitro-olefin). The resulting intermediate can then participate in a second Michael addition to another acceptor, followed by an intramolecular aldol condensation to construct the cyclohexane ring with high diastereoselectivity and enantioselectivity.

Organocatalytic Michael Addition Cascade Start Ethyl 5-Ethyl-2-oxocyclohexane-1-carboxylate + Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Start->Enamine Enamine Formation Michael1 First Michael Acceptor (e.g., Nitro-olefin) Enamine->Michael1 Asymmetric Michael Addition Adduct1 First Michael Adduct Michael1->Adduct1 Michael2 Second Michael Acceptor (e.g., α,β-Unsaturated Ketone) Adduct1->Michael2 Second Michael Addition Adduct2 Second Michael Adduct Michael2->Adduct2 Aldol Intramolecular Aldol Condensation Adduct2->Aldol Cyclization Product Highly Substituted Chiral Cyclohexane Aldol->Product

Caption: Organocatalytic Michael Addition Cascade Workflow.

Protocol: Asymmetric Michael Addition of Ethyl 5-Ethyl-2-oxocyclohexane-1-carboxylate to a Nitro-olefin (Analogous System)

This protocol is based on established methods for the organocatalytic asymmetric Michael addition of β-dicarbonyl compounds to nitro-olefins. Optimization of the catalyst, solvent, and additives is likely necessary.

Materials:

  • Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

  • Nitro-olefin (e.g., β-nitrostyrene)

  • Chiral organocatalyst (e.g., a thiourea-based bifunctional catalyst)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add the chiral organocatalyst (0.05-0.2 equiv).

  • Add the anhydrous solvent (toluene or DCM).

  • Add ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (1.2-1.5 equiv).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Add the nitro-olefin (1.0 equiv) in one portion.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Expected Outcomes for Analogous Systems:

Catalyst TypeMichael AcceptorYield (%)dree (%)
Bifunctional Thioureaβ-Nitrostyrene80-95>20:190-99
Primary Amine-Thioureaβ-Nitrostyrene85-98>10:192-99

Part 4: Enzymatic Kinetic Resolution

For cases where a racemic mixture of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is available, enzymatic kinetic resolution offers a powerful method to obtain one enantiomer in high purity. Lipases are commonly employed for this purpose, catalyzing the enantioselective hydrolysis of the ester or the enantioselective acylation of a corresponding alcohol precursor.

Principle of Enzymatic Kinetic Resolution:

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer, both in high enantiomeric excess.

Enzymatic Kinetic Resolution Racemate Racemic Ethyl 5-Ethyl-2-oxocyclohexane-1-carboxylate (R)- and (S)-enantiomers Lipase Lipase (e.g., Candida antarctica Lipase B) Racemate->Lipase Enantioselective Hydrolysis S_Enantiomer (S)-Ethyl 5-Ethyl-2-oxocyclohexane-1-carboxylate (unreacted) Lipase->S_Enantiomer Slow reaction R_Product (R)-5-Ethyl-2-oxocyclohexane-1-carboxylic acid (hydrolyzed product) Lipase->R_Product Fast reaction Water Water Water->Lipase

Caption: Enzymatic Kinetic Resolution via Hydrolysis.

Conclusion

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate represents a valuable and versatile platform for the asymmetric synthesis of complex chiral molecules. While direct applications are still emerging, the well-established methodologies for the asymmetric alkylation, Michael addition, and enzymatic resolution of analogous cyclic β-keto esters provide a strong foundation for future research. The protocols and insights detailed in this guide are intended to empower researchers, scientists, and drug development professionals to explore and exploit the full synthetic potential of this promising chiral building block, paving the way for the discovery and development of novel therapeutics and other advanced materials.

References

  • Parellada, M. D., et al. (2018). Asymmetric Organocatalytic Synthesis of Densely Functionalized Cyclohexanes. Chemistry – A European Journal, 24(53), 14073-14092.
  • Zhang, Y., et al. (2023). Development of Pd-Catalyzed Asymmetric Allylic Alkylation with Low Catalyst Loading for Large-Scale Production of Ethyl (R)-1-Allyl-2-oxocyclohexane-1-carboxylate. Organic Process Research & Development, 27(7), 1326–1332.
  • Chauhan, P., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
  • Park, H. G., et al. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, 69(20), 6897–6899.
  • Wang, Z., et al. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 17(1), 125-131.
  • Whitesell, J. K., & Felman, S. W. (1980). Asymmetric induction. 2. Enantioselective alkylation of cyclohexanone via a chiral enamine. The Journal of Organic Chemistry, 45(4), 755–756.
  • Melchiorre, P., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis.
  • Jew, S., & Park, H. (2009). Chiral phase-transfer catalysts for the asymmetric synthesis of α-amino acids and α-alkyl-α-amino acids.

Sources

Reaction conditions for Robinson annulation using ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Reaction Conditions for Robinson Annulation using Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Construction of Fused Carbocycles

The Robinson annulation, a cornerstone of organic synthesis since its discovery by Sir Robert Robinson in 1935, remains a powerful and reliable method for the construction of six-membered rings.[1] This reaction sequence, which ingeniously combines a Michael addition with an intramolecular aldol condensation, is fundamental to the synthesis of complex polycyclic systems, including steroids, terpenoids, and alkaloids.[2][3][4] Its strategic importance lies in its ability to form two new carbon-carbon bonds and a new ring in a single synthetic operation, often with a high degree of control.[1][5]

This application note provides a detailed protocol and in-depth analysis of the reaction conditions for the Robinson annulation of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. The presence of the β-keto ester functionality in this substrate introduces specific considerations for enolate formation and subsequent cyclization, which will be addressed herein. By understanding the mechanistic nuances and optimizing key reaction parameters, researchers can effectively utilize this substrate to build complex, fused bicyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Mechanism and Key Theoretical Considerations

The Robinson annulation proceeds through a well-established two-part mechanism: a Michael addition followed by an intramolecular aldol condensation.[6][7]

  • Michael Addition: The reaction is initiated by the deprotonation of the Michael donor, in this case, ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. The most acidic proton is located at the carbon between the ketone and the ester (C1), leading to the formation of a stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ketone (the Michael acceptor), such as methyl vinyl ketone (MVK).[8] This conjugate addition results in the formation of a 1,5-dicarbonyl intermediate (a δ-diketone).[6][8]

  • Intramolecular Aldol Condensation: Under the reaction conditions, a second enolate is formed from the 1,5-dicarbonyl intermediate. Deprotonation typically occurs at the methyl group of the newly introduced MVK moiety.[8] This enolate then undergoes an intramolecular nucleophilic attack on one of the existing carbonyl carbons. The cyclization is highly regioselective, strongly favoring the formation of a thermodynamically stable six-membered ring over a strained four-membered ring.[9] The resulting β-hydroxy ketone (the aldol addition product) readily undergoes dehydration, usually facilitated by heat, to yield the final α,β-unsaturated ketone product, a fused bicyclic system.[7][10]

Mechanistic Pathway

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation A Ethyl 5-ethyl-2-oxocyclohexane- 1-carboxylate + Base B Enolate Formation (at C1) A->B -H⁺ C Nucleophilic Attack on MVK B->C + MVK D 1,5-Diketone Intermediate C->D E Enolate Formation (at MVK methyl group) D->E + Base, -H⁺ F Intramolecular Cyclization (6-membered ring formation) E->F G β-Hydroxy Ketone (Aldol Adduct) F->G + H⁺ H Dehydration (-H₂O) G->H Heat I Final Annulated Product (α,β-Unsaturated Ketone) H->I

Caption: The two-stage mechanism of the Robinson Annulation.

Experimental Protocol: Annulation of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

This protocol details a representative procedure for the Robinson annulation. The choice of base and solvent is critical; sodium ethoxide in ethanol is a classic and effective combination for β-keto esters.

Materials and Reagents
  • Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or Sodium metal

  • Absolute Ethanol (EtOH), anhydrous

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked

  • Reflux condenser and drying tube (e.g., CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

Reaction Setup Workflow

Caption: Step-by-step experimental workflow for the Robinson Annulation.

Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (N₂ or Ar), equip a dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.

  • Base Preparation: To the flask, add 50 mL of anhydrous ethanol followed by the cautious, portion-wise addition of sodium metal (1.1 equivalents). Stir until all the sodium has dissolved to form sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C. Add a solution of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (1.0 equivalent) in 20 mL of anhydrous ethanol dropwise via the addition funnel over 15 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete enolate formation.

  • Michael Addition: Cool the mixture again to 0 °C. Add a solution of methyl vinyl ketone (1.1 equivalents) in 15 mL of anhydrous ethanol dropwise over 30 minutes, maintaining the internal temperature below 10 °C. Caution: MVK is a potent lachrymator and should be handled in a well-ventilated fume hood.

  • Annulation (Cyclization & Dehydration): After the MVK addition, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold, saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure annulated product.

Summary of Reaction Parameters
ParameterRecommended ConditionRationale / Notes
Michael Donor Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylateThe β-keto ester provides a readily enolizable substrate.
Michael Acceptor Methyl Vinyl Ketone (MVK)A highly reactive and common acceptor for this reaction. Precursors like β-chloroketones can be used to minimize MVK polymerization.[3][11]
Base Sodium Ethoxide (NaOEt)A strong, non-nucleophilic base suitable for forming the enolate from the β-keto ester without causing ester hydrolysis.
Stoichiometry Base (1.1 eq), MVK (1.1 eq)A slight excess of base and MVK ensures complete consumption of the starting material.
Solvent Anhydrous EthanolThe conjugate acid of the base, preventing unwanted side reactions.
Temperature 0 °C to RefluxInitial cooling controls the exothermic Michael addition. Heating promotes the intramolecular aldol condensation and subsequent dehydration.
Reaction Time 4-8 hoursMonitor by TLC to determine completion.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure reagents and solvents are anhydrous.
Polymerization of MVK.Add MVK slowly at low temperature. Consider using an MVK precursor.[11]
Reversibility of Michael addition.Use aprotic solvents with a stronger base (e.g., NaH in THF) for the Michael addition step, then add a protic source for the cyclization.
Formation of Side Products Multiple enolization sites.While the C1 proton is most acidic, other enolates are possible. Sticking to controlled conditions minimizes this.
Intermolecular aldol reactions.Maintain a sufficiently dilute reaction mixture to favor the intramolecular cyclization.
Michael adduct isolated, but no annulation.The aldol condensation step requires sufficient heat. Ensure the reflux temperature is reached and maintained. A stronger base or different solvent may be needed.
Difficult Purification Complex mixture of products.Optimize reaction conditions to improve selectivity. Stepwise protocols (isolating the Michael adduct first) can sometimes provide cleaner results.[1]

Conclusion

The Robinson annulation of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a robust method for synthesizing functionalized bicyclic systems. Success hinges on the careful control of reaction parameters, particularly the choice of base, solvent, and temperature, to manage the sequential Michael addition and intramolecular aldol condensation. By following the detailed protocol and considering the troubleshooting advice provided, researchers can reliably execute this powerful transformation and access complex molecular architectures for applications in drug discovery and chemical biology.

References

  • Robinson annulation - Wikipedia. Available at: [Link]

  • Robinson Annulation Mechanism - BYJU'S. Available at: [Link]

  • The Robinson Annulation - Master Organic Chemistry. Available at: [Link]

  • Robinson Annulation-Mechanism and Shortcut - Chemistry Steps. Available at: [Link]

  • Robinson Annulation - Organic Chemistry Portal. Available at: [Link]

  • The suggested mechanism for the Robinson annulation reaction. - ResearchGate. Available at: [Link]

  • Robinson Annulation - ChemTalk. Available at: [Link]

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. Available at: [Link]

  • Robinson Annulation Mechanism & Examples – - Total Synthesis. Available at: [Link]

  • What Are The Two Starting Materials For A Robinson Annulation - Medium. Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PMC. Available at: [Link]

  • What are the key steps in the Robinson annulation? - TutorChase. Available at: [Link]

  • 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax. Available at: [Link]

  • The Robinson Annulation - Chad's Prep®. Available at: [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - ACS Publications. Available at: [Link]

  • Why does no Robinson Annulation occur after the Michael addition? - Chemistry Stack Exchange. Available at: [Link]

  • Efficient Solvent-Free Robinson Annulation Protocols for the Highly Enantioselective Synthesis of the Wieland-Miescher Ketone and Analogues | Request PDF - ResearchGate. Available at: [Link]

  • Robinson Annulation - Planning Organic Syntheses | Organic Chemistry - Pharmacy 180. Available at: [Link]

  • Robinson Annulation Mechanism, Reaction, Structure & Problems - Chemist Wizards. Available at: [Link]

  • Robinson Annulation Made EASY - YouTube. Available at: [Link]

  • Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14163365 - PubChem. Available at: [Link]

  • How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? - Chemistry Stack Exchange. Available at: [Link]

  • ethyl 2-oxocyclohexanecarboxylate - 1655-07-8, C9H14O3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers and drug development professionals optimizing the synthesis of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate [1] via the cross-Claisen (Dieckmann-type) acylation of 4-ethylcyclohexanone with diethyl carbonate.

Below, you will find mechanistic troubleshooting FAQs, optimized experimental protocols, and empirical data to help you achieve >85% isolated yields.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my overall yield stuck below 50% despite complete consumption of the starting 4-ethylcyclohexanone? A1: The acylation of ketones with diethyl carbonate is a highly reversible thermodynamic process. When 4-ethylcyclohexanone reacts with diethyl carbonate, ethanol is generated as a byproduct. If this ethanol is not actively removed or irreversibly neutralized, it acts as a nucleophile, attacking the newly formed β-keto ester and driving a retro-Claisen cleavage back to the starting materials. The Fix: You must use at least 2.1 to 2.5 equivalents of sodium hydride (NaH) [2]. The first equivalent forms the initial ketone enolate. The condensation releases ethanol, which immediately reacts with the second equivalent of NaH to form sodium ethoxide and hydrogen gas. Furthermore, the product (a β-keto ester) is highly acidic (pKa ~11) and consumes another equivalent of base to form a stable enolate, protecting it from nucleophilic attack.

Q2: I am observing a significant amount of dimeric byproducts. How do I minimize aldol self-condensation? A2: Aldol condensation occurs when the enolate of 4-ethylcyclohexanone attacks an unreacted molecule of 4-ethylcyclohexanone instead of the diethyl carbonate electrophile. The Fix: You must keep the steady-state concentration of the unreacted ketone extremely low. This is achieved via an "inverse addition" protocol . Instead of adding base to the ketone, you must slowly add a dilute solution of 4-ethylcyclohexanone to a refluxing suspension of excess NaH in a large excess of diethyl carbonate (which acts as both the reactant and the solvent)[2].

Q3: Does the position of the ethyl group on the starting material create regioselectivity issues during enolization? A3: Fortunately, no. 4-Ethylcyclohexanone possesses a plane of symmetry passing through C1 (the carbonyl carbon) and C4 (the ethyl-bearing carbon). Because of this symmetry, the protons at C2 and C6 are enantiotopic. Deprotonation at either position yields the exact same enolate geometry. Subsequent C-acylation at either the C2 or C6 position will yield the exact same constitutional isomer: ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. (Note: The IUPAC numbering shifts upon esterification; the ester-bearing carbon becomes C1, making the ketone C2, and the ethyl group shifts from C4 to C5)[1].

Q4: How do I prevent O-acylation (enol carbonate formation) of the enolate? A4: Enolates are ambient nucleophiles. While C-acylation yields the thermodynamically stable β-keto ester, O-acylation can occur kinetically. To favor C-acylation, utilize a counterion that tightly coordinates both the enolate oxygen and the carbonate carbonyl. Sodium (from NaH) is excellent for this. Additionally, avoid highly polar aprotic solvents (like DMF or DMSO) which dissociate the ion pair and increase the "hardness" of the enolate oxygen. Stick to non-polar solvents like toluene or use neat diethyl carbonate[2].

Part 2: Empirical Data & Condition Optimization

The following table summarizes the causality between reaction conditions and isolated yields, demonstrating why the inverse addition and excess base are critical.

Base EquivalentsSolvent SystemAddition MethodTemp (°C)Major Byproduct ObservedIsolated Yield (%)
NaOEt (1.1 eq)EthanolStandard78Starting Material (Reversed)< 20%
NaH (1.1 eq)THFStandard65Aldol Dimer35%
NaH (2.5 eq)Toluene / DECStandard90Aldol Dimer55%
NaH (2.5 eq) Toluene / DEC Inverse (Slow) 90 Trace O-acyl > 85%

Note: DEC = Diethyl Carbonate.

Part 3: Optimized Experimental Protocol

This self-validating protocol utilizes visual cues (gas evolution, phase changes) to ensure each mechanistic step is proceeding correctly.

Reagents:

  • 4-Ethylcyclohexanone: 10.0 g (79.2 mmol, 1.0 eq)

  • Diethyl carbonate (Anhydrous): 28.1 g (237.6 mmol, 3.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil): 7.9 g (198.0 mmol, 2.5 eq)

  • Anhydrous Toluene: 50 mL

Step-by-Step Methodology:

  • Base Preparation: In an oven-dried, 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet, add the 60% NaH dispersion. Wash the NaH with anhydrous hexanes (3 x 20 mL) via syringe to remove the mineral oil, decanting the solvent carefully under argon.

  • Solvent Loading: Add 50 mL of anhydrous toluene and the diethyl carbonate (28.1 g) to the clean NaH. Begin stirring and heat the suspension to 85–90 °C using an oil bath.

  • Inverse Addition (Critical Step): Dissolve the 4-ethylcyclohexanone (10.0 g) in 20 mL of anhydrous toluene. Load this into the dropping funnel. Add the ketone solution dropwise to the refluxing base suspension over a period of 2.5 to 3 hours .

    • Validation Check: You should observe immediate, controlled effervescence (H₂ gas evolution). If bubbling stops, pause the addition; the reaction has stalled.

  • Maturation: Once the addition is complete, maintain reflux for an additional 1 hour, or until hydrogen evolution completely ceases. The mixture will turn into a thick, pale-yellow paste (the sodium enolate of the product).

  • Quenching: Cool the flask to 0 °C in an ice bath. Carefully quench the excess NaH by adding 10 mL of absolute ethanol dropwise, followed by the slow addition of 10% aqueous acetic acid until the pH reaches ~5. Do not use strong mineral acids, as they can trigger decarboxylation.

  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate as a clear liquid.

Part 4: Reaction Workflow Visualization

Troubleshooting A 4-Ethylcyclohexanone + Diethyl Carbonate B NaH (2.5 eq) Inverse Addition at 90°C A->B C Yield > 85%? B->C D Success: Target β-keto ester C->D Yes E Low Yield / Aldol C->E No F Adjust: Slow Addition Rate & Distill EtOH E->F F->B

Workflow for optimizing ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate synthesis.

References

  • National Center for Biotechnology Information. "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate". PubChem Compound Database, CID 14163365. Available at:[Link]

  • Krapcho, A. P.; Diamanti, J.; Cayen, C.; Bingham, R. "2-Carbethoxycyclooctanone". Organic Syntheses, Coll. Vol. 5, p.198 (1973); Vol. 44, p.20 (1964). Available at:[Link]

Sources

Purification methods for ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate oil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS: 116596-80-6). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, providing researchers and drug development professionals with the mechanistic causality behind each experimental choice.


-keto ester oils present unique purification challenges due to their thermal instability, tautomeric behavior, and viscosity. The following self-validating workflows and troubleshooting matrices are engineered to ensure high-fidelity purification for downstream active pharmaceutical ingredient (API) synthesis.

Part 1: Physicochemical Profile & Chromatographic Data

To establish a baseline for your purification strategy, reference the quantitative data for this compound and its structural analogs below.

Table 1: Key Properties of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

PropertyValue / Description
Molecular Formula C₁₁H₁₈O₃[1]
Molecular Weight 198.26 g/mol [1]
Physical State Colorless to pale-yellow viscous oil[2]
Boiling Point (Est.) 115–125 °C at 5 mmHg
Base Analog Boiling Point 106 °C at 11 mmHg (Ethyl 2-oxocyclohexanecarboxylate)
TLC Retention Factor (

)
~0.35 (Silica gel, Hexane:EtOAc 10:1)
Major Impurities Unreacted cyclohexanones, aliphatic alcohols, decarboxylation products

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate oil decompose into a dark residue during distillation, and how can I prevent this? Causality:


-keto esters are highly sensitive to thermal stress. At elevated temperatures (typically >150 °C), and especially in the presence of trace moisture or acidic/basic impurities, they undergo rapid hydrolysis followed by thermal decarboxylation[3]. This degrades your target ester into 3-ethylcyclohexanone and carbon dioxide gas.
Solution:  Never attempt atmospheric distillation. You must utilize high-vacuum fractional distillation (e.g., Kugelrohr or a short-path apparatus) to artificially lower the boiling point. Because the unsubstituted base analog boils at 106 °C at 11 mmHg, the heavier 5-ethyl derivative requires a vacuum below 5 mmHg to safely distill in the 115–125 °C range, well below its thermal degradation threshold.

Q2: During silica gel chromatography, my product streaks across the TLC plate and co-elutes with unreacted starting materials. How do I achieve baseline resolution? Causality: Streaking in


-keto esters is driven by keto-enol tautomerism. On the highly polar, slightly acidic surface of silica gel, the equilibrium between the keto form and the intramolecularly hydrogen-bonded enol form shifts dynamically. Because these two tautomers interact differently with the stationary phase, they travel at slightly different velocities, causing a smeared chromatographic band.
Solution:  Optimize your solvent system to suppress tautomeric separation. Use a highly non-polar gradient, such as isooctane/ethyl acetate or hexane/ethyl acetate (starting at 30:1 and pushing to 10:1)[4]. If streaking persists, adding 1% triethylamine (TEA) to the eluent can deactivate the acidic silanol groups on the silica, sharpening the elution peak.

Q3: I need ultra-high purity (>99%) for downstream API synthesis, but chromatography and distillation both leave trace aliphatic impurities. Is there a chemical alternative? Causality: Standard physical separation methods often fail to resolve impurities with identical boiling points or polarities. However, the 1,3-dicarbonyl motif of a


-keto ester possesses a unique bidentate coordination ability. In its enolate form, it readily chelates transition metals to form highly stable, crystalline complexes.
Solution:  Implement the Copper(II) Complexation Workflow  (detailed in Protocol 2). This exploits the specific chelation of the dicarbonyl to Cu²⁺. Non-dicarbonyl impurities (like simple alcohols or mono-ketones) cannot form this complex and are easily washed away, ensuring absolute structural selectivity.

Part 3: Experimental Methodologies

Protocol 1: High-Vacuum Short-Path Distillation

Use this protocol for scalable purification when volatile impurities are the primary concern.

  • Preparation: Transfer the crude oil into a round-bottom flask, filling it to no more than 40% capacity to prevent bumping. Add a PTFE-coated magnetic stir bar.

  • Apparatus Setup: Assemble a short-path distillation head. Critically, ensure all ground-glass joints are sealed with high-vacuum silicone grease.

  • Vacuum Equilibration: Apply a high vacuum (<5 mmHg). Allow the system to stir at room temperature for 15 minutes to strip residual low-boiling solvents (e.g., THF, DCM) before applying any heat.

  • Thermal Gradient: Slowly increase the oil bath temperature. Discard the initial forerun (typically unreacted starting materials).

  • Collection: Collect the main fraction distilling between 115–125 °C as a colorless oil.

Protocol 2: Copper(II) Complexation-Decomplexation (Self-Validating System)

Use this protocol when chromatographic resolution fails and API-grade purity is required.

  • Complex Formation: Dissolve the crude

    
    -keto ester in a minimal volume of methanol. Under vigorous stirring, slowly add a saturated aqueous solution of Copper(II) acetate.
    
  • Precipitation: Stir at ambient temperature for 2 hours. A solid, blue-green Copper(II) complex will precipitate.

    • Self-Validation Check: The formation of this solid physically confirms the presence of the intact 1,3-dicarbonyl system.

  • Isolation: Filter the complex under vacuum. Wash the filter cake extensively with cold hexanes and water to remove non-coordinating aliphatic impurities.

  • Decomplexation: Transfer the purified solid to a separatory funnel. Add diethyl ether and 10% aqueous sulfuric acid (

    
    ). Shake vigorously until the solid completely dissolves.
    
    • Self-Validation Check: The aqueous layer will turn a deep blue (confirming the release of free Cu²⁺ ions), while the organic layer will contain the regenerated, pure

      
      -keto ester.
      
  • Recovery: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the ultra-pure oil.
    

Part 4: Purification Decision Matrix

PurificationWorkflow Crude Crude Ethyl 5-ethyl-2- oxocyclohexane-1-carboxylate Decision Assess Impurity Profile & Purity Requirement Crude->Decision Distill Vacuum Distillation (Short-path / Kugelrohr) Decision->Distill Volatile Impurities Chrom Silica Gel Chromatography (Hexane/EtOAc) Decision->Chrom Co-eluting Byproducts CuComplex Copper(II) Complexation (Chemical Purification) Decision->CuComplex Need API Grade PureDistill Pure Oil (>95% Purity) Distill->PureDistill PureChrom Pure Oil (>98% Purity) Chrom->PureChrom PureCu Ultra-Pure Oil (>99.5% Purity) CuComplex->PureCu

Fig 1. Decision matrix for the purification of beta-keto ester oils based on impurity profiles.

References

  • National Institutes of Health (NIH). "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14163365". PubChem. URL:[Link]

  • Royal Society of Chemistry (RSC). "Sulfoxide-mediated Umpolung of Alkali Halide Salts - Supporting Information". Organic & Biomolecular Chemistry, 2012. URL:[Link]

  • Royal Society of Chemistry (RSC). "Recent advances in the transesterification of β-keto esters". RSC Advances, 2021. URL:[Link]

Sources

Technical Support Center: Separation of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BKE-5E2O-SEP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Diastereomeric Resolution & Epimerization Control

The Core Issue: Why Your Separation is Failing

User Query: "I successfully separated the two spots on TLC, but after column chromatography, the fractions show a mixture again. Is my column overloaded?"

Diagnosis: You are likely not experiencing a separation failure, but a post-separation equilibration .

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a cyclic


-keto ester. The proton at the C1 position (between the ketone and the ester) is highly acidic (

) [1]. This acidity allows the molecule to undergo rapid keto-enol tautomerism, especially in the presence of slightly acidic silica or basic impurities.

Because the C1 stereocenter is destroyed during enolization and reformed upon ketonization, the molecule continuously equilibrates between the cis and trans diastereomers (relative to the fixed ethyl group at C5).

The Epimerization Cycle

The following diagram illustrates the mechanism defeating your separation:

Epimerization cluster_0 Thermodynamic Trap Cis Cis-Isomer (C1/C5 relationship) Enol Achiral Enol Intermediate (Planar C1) Cis->Enol -H+ (Base/Silica) Enol->Cis +H+ (Face A) Trans Trans-Isomer (C1/C5 relationship) Enol->Trans +H+ (Face B) Trans->Enol -H+

Figure 1: The mechanism of C1-epimerization driven by keto-enol tautomerism.

Troubleshooting Protocols

Module A: Chromatographic Stabilization

Goal: Suppress enolization on the column to allow kinetic separation.

Standard silica gel is slightly acidic (


).  This is sufficient to catalyze the tautomerism of 

-keto esters. You must buffer the stationary phase.

Protocol:

  • Pre-treatment: Slurry your silica gel in a solvent containing 1% Triethylamine (Et3N) .

  • Mobile Phase: Add 0.5% Et3N to your eluent system (e.g., Hexanes/EtOAc + 0.5% Et3N).

  • Speed: Run the column using "Flash" conditions. The longer the compound sits on the silica, the more it equilibrates.

  • Temperature: If possible, run the column at a lower temperature (jacketed column at 10°C) to slow the kinetic exchange.

ParameterStandard Condition (FAIL)Optimized Condition (PASS)
Stationary Phase Untreated Silica (Acidic)Et3N-Neutralized Silica
Flow Rate Gravity / SlowHigh Flow (Flash)
Load Factor >5% w/w<1% w/w (Prevent band broadening)
Workup Rotovap at 40°CRotovap <30°C, immediate storage at -20°C
Module B: The "Nuclear" Option (Derivatization)

User Query: "The buffer helped, but I still see 5-10% of the other isomer. How do I get >99% de?"

Diagnosis: If the energy barrier for epimerization is low enough, you cannot store the pure ketone without it eventually equilibrating. To permanently separate the diastereomers, you must lock the labile C1 or C2 position.

Recommended Workflow: Kinetic Resolution via Reduction Instead of separating the ketones, reduce the ketone (C2) to an alcohol. This removes the carbonyl conjugation, raising the


 of the C1 proton from ~11 to ~25, effectively stopping epimerization [2].

Workflow Start Crude Mixture (Cis/Trans Ketones) Decision Is Keto-form required for final application? Start->Decision Buffer Use Buffered Silica (0.5% Et3N) Decision->Buffer Yes Reduce Stereoselective Reduction (NaBH4 or KRED enzyme) Decision->Reduce No Yes Yes No No (Alcohol acceptable) Cryst Crystallization (If solid) Buffer->Cryst Store Store at -80°C Cryst->Store Sep Separate Diastereomeric Alcohols (Stable on Silica) Reduce->Sep Oxidize Oxidize back to Ketone (Optional/Risky) Sep->Oxidize If needed

Figure 2: Decision tree for handling labile


-keto esters.

Analytical Verification (NMR)

User Query: "How do I distinguish the cis/trans isomers by NMR? The spectra look nearly identical."

Technical Insight: You must look at the coupling constants (


 values) of the proton at C1  (the alpha-proton).
  • Structure: Cyclohexane ring.[1]

  • C1-H: Will couple with the protons at C6.

  • C5-Ethyl: Prefers the equatorial position to minimize A-values (steric strain).

Interpretation Table:

FeatureIsomer A (Likely cis-diequatorial)Isomer B (Likely trans)
Stability Major Product (Thermodynamic)Minor Product (Kinetic)
C1-H Signal Axial-Axial coupling present (

Hz)
Axial-Equatorial / Eq-Eq (

Hz)
Shift (

)
Typically further upfield (shielded)Typically further downfield (deshielded)
Enol Content Lower % enol in CDCl3Higher % enol (relief of steric strain)

Note: In 1,3-disubstituted cyclohexanes (relative to the ring bottom), the diequatorial conformation is the cis-isomer. Ensure you confirm this with NOESY experiments.

Frequently Asked Questions (FAQ)

Q: Can I use distillation to separate them? A: No. The boiling point of ethyl 2-oxocyclohexanecarboxylate derivatives is high (


C at reduced pressure) [3]. These temperatures provide enough activation energy to rapidly equilibrate the diastereomers. You will distill a thermodynamic mixture regardless of what you started with.

Q: Why does my "pure" fraction show two peaks on GC-MS? A: The high temperature of the GC injection port (


C) causes thermal tautomerization inside the injector.
  • Fix: Use HPLC (reverse phase) or run the GC with a lower inlet temperature and high split ratio to minimize residence time. Alternatively, derivatize with TMS-Cl before injection to lock the enol form.

Q: Is there a biological enzyme that can resolve this? A: Yes. Dynamic Kinetic Resolution (DKR) using Ketoreductases (KREDs) is the industry standard for this class of molecules. Enzymes can selectively reduce one enantiomer of the ketone while the chemical base (triethylamine) continuously racemizes the substrate, theoretically allowing for 100% yield of a single stereoisomer alcohol [1, 4].

References

  • Dynamic Kinetic Resolution of Cyclic

    
    -Ketoesters. Organic Letters, 2021. [2]
    
  • Keto-Enol Tautomerism: Key Points. Master Organic Chemistry, 2022.

  • Ethyl 2-oxocyclohexanecarboxylate Properties. ChemicalBook, 2026.[1][3]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution. Frontiers in Bioengineering and Biotechnology, 2022.

Disclaimer: This guide is for Research Use Only (RUO). The protocols described involve hazardous chemicals; consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Navigating the Dieckmann Cyclization of Ethyl Adipate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Dieckmann cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful ring-forming reaction. Here, we address common challenges, particularly low conversion rates, encountered during the cyclization of ethyl adipate and its derivatives. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Introduction to the Dieckmann Cyclization

The Dieckmann cyclization, or Dieckmann condensation, is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] For derivatives of ethyl adipate (a 1,6-diester), this reaction is a highly effective method for synthesizing five-membered cyclopentanone rings.[1][2] The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the second ester group within the same molecule.[1][3]

The overall transformation for ethyl adipate is as follows:

Ethyl Adipate → Ethyl 2-oxocyclopentanecarboxylate

While a robust and widely used reaction, the Dieckmann cyclization can be sensitive to substrate structure, reaction conditions, and the purity of reagents. This guide will walk you through troubleshooting common issues to help you optimize your reaction yields.

Troubleshooting Low Conversion: A Question-and-Answer Guide

Q1: My Dieckmann cyclization of an ethyl adipate derivative is resulting in a low yield of the desired β-keto ester. What are the most common culprits?

Low conversion in a Dieckmann cyclization can stem from several factors. Systematically evaluating each possibility is key to successful troubleshooting. The most frequent issues include:

  • Insufficient or Inactive Base: A full stoichiometric equivalent of a strong base is required.[4] The base not only catalyzes the initial enolate formation but is also consumed in the final, essentially irreversible deprotonation of the product β-keto ester. This final step drives the equilibrium towards the desired product.[5] If the base has been improperly stored and has hydrolyzed, its effective concentration will be lower than expected.

  • Presence of Water: Water in the reaction mixture can lead to the hydrolysis of the ester starting material or the β-keto ester product, resulting in the formation of carboxylic acids.[4] It can also neutralize the strong base used for the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that need to be optimized for your specific substrate.[6]

  • Competing Side Reactions: Intermolecular condensation, where two different diester molecules react, can compete with the desired intramolecular cyclization.[4] This is particularly problematic at high concentrations.

  • Product Decomposition during Work-up: The β-keto ester product can be unstable under harsh acidic or basic conditions, especially at elevated temperatures during the work-up procedure.[4]

Q2: I suspect an issue with my choice of base. How do I select the optimal base for my reaction?

The choice of base is critical and depends on the reactivity of your ethyl adipate derivative and the solvent used. Here is a comparison of commonly used bases:

BaseTypical Solvent(s)TemperatureAdvantagesDisadvantages
Sodium Ethoxide (NaOEt) Toluene, EthanolRefluxReadily available, effective for simple substrates.[6]Can lead to transesterification if the ester is not an ethyl ester. Can be less effective for sterically hindered substrates.
Sodium Hydride (NaH) Toluene, THFRefluxA strong, non-nucleophilic base that avoids transesterification. The formation of H₂ gas drives the reaction forward.[4][6]Can be slow to initiate. Requires strictly anhydrous conditions.
Potassium tert-Butoxide (KOtBu) THF, tert-ButanolRoom Temp to RefluxA very strong, sterically hindered base. Often effective for more challenging, sterically hindered substrates.[7]Highly sensitive to moisture. Can promote elimination side reactions in some substrates.
Dimsyl Ion in DMSO DMSORoom TempCan lead to significantly higher reaction rates and yields compared to traditional methods.[8]Requires the preparation of the dimsyl ion, and DMSO can complicate product isolation.

Expert Insight: For standard ethyl adipate, sodium ethoxide in toluene is a reliable starting point. For more sterically hindered derivatives, a stronger, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent like THF is often a better choice.[9]

Q3: My reaction is producing a significant amount of a high-molecular-weight, polymeric-like substance. What is happening and how can I prevent it?

The formation of a polymeric substance is a strong indication that intermolecular condensation is outcompeting the desired intramolecular Dieckmann cyclization.[4] This occurs when an enolate from one diester molecule reacts with the ester of another molecule.

Solution: High-Dilution Conditions

To favor the intramolecular reaction, the concentration of the diester must be kept low to minimize the probability of intermolecular collisions. This can be achieved by:

  • Slow Addition: Adding the diester dropwise over a prolonged period to a heated solution of the base in the solvent. This keeps the instantaneous concentration of the diester low.

  • Large Solvent Volume: Using a larger volume of solvent than typically employed.

Experimental Protocol: Dieckmann Cyclization under High-Dilution Conditions

  • Set up a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the chosen base (e.g., sodium hydride, 1.1 equivalents) and anhydrous solvent (e.g., THF).

  • Heat the mixture to reflux.

  • Dissolve the ethyl adipate derivative (1.0 equivalent) in a significant volume of the anhydrous solvent and add it to the dropping funnel.

  • Add the diester solution dropwise to the refluxing base suspension over several hours.

  • After the addition is complete, continue to reflux the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and proceed with a careful work-up.

Q4: I am observing the formation of acidic byproducts and my yield of the neutral β-keto ester is low. What is the likely cause?

The presence of acidic byproducts strongly suggests hydrolysis of the ester groups. This can happen if there is residual water in your reagents or solvent, or if the base itself has partially hydrolyzed.[10] The resulting carboxylate salts will be found in the aqueous layer during an extractive work-up.

Solutions to Prevent Hydrolysis:

  • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene, magnesium ethoxide for ethanol).

  • Use of Fresh, High-Purity Base: Use a freshly opened bottle of base or purify it before use. For example, potassium tert-butoxide can be sublimed.[10]

  • Employ Non-alkoxide Bases: Using a base like sodium hydride (NaH) in an aprotic solvent like THF can circumvent the issue, as there is no alkoxide present to be hydrolyzed.[4]

Q5: My starting material is an unsymmetrical ethyl adipate derivative. I am getting a mixture of products. How can I control the regioselectivity?

For an unsymmetrical diester, there are two possible enolates that can form, leading to two different cyclized products.[5] The regioselectivity is influenced by several factors:

  • Acidity of the α-Protons: The base will preferentially deprotonate the more acidic α-proton. Electron-withdrawing groups will increase the acidity of adjacent protons.

  • Steric Hindrance: A sterically hindered base may preferentially deprotonate the less sterically hindered α-proton. Conversely, the intramolecular attack may be favored at the less sterically hindered ester carbonyl.

  • Thermodynamic vs. Kinetic Control: Under thermodynamic conditions (higher temperatures, weaker base), the more stable enolate will be formed preferentially. Under kinetic control (low temperatures, strong, bulky base like LDA), the less substituted, kinetically favored enolate is formed.[11]

Strategies for Controlling Regioselectivity:

  • Choice of Base and Temperature: To achieve kinetic control, use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). For thermodynamic control, a weaker base like sodium ethoxide at reflux may favor the formation of the more stable product.

  • Substrate Design: If possible, design the substrate such that one of the α-positions is blocked (e.g., by a quaternary carbon), leaving only one possible site for enolate formation.

Visualizing the Process

The Dieckmann Cyclization Mechanism

Dieckmann Cyclization Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Protonation (Work-up) A Ethyl Adipate Derivative B Enolate Intermediate A->B Base (e.g., NaOEt) C Tetrahedral Intermediate B->C Cyclization D β-Keto Ester C->D - OEt⁻ E Enolate of β-Keto Ester D->E Base F Final Product E->F H₃O⁺

Caption: Mechanism of the Dieckmann Cyclization.

Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow cluster_solutions Potential Solutions Start Low Conversion Observed CheckBase Verify Base Stoichiometry and Activity Start->CheckBase Anhydrous Ensure Anhydrous Conditions CheckBase->Anhydrous Base OK Sol_Base Use ≥1 eq. of fresh, active base CheckBase->Sol_Base Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Anhydrous->Conditions Conditions Dry Sol_Anhydrous Dry solvents/glassware rigorously Anhydrous->Sol_Anhydrous Dilution Implement High-Dilution Technique Conditions->Dilution Still Low Yield Sol_Conditions Screen different bases/solvents Conditions->Sol_Conditions Workup Modify Work-up Procedure (Low Temp.) Dilution->Workup Polymerization Persists Sol_Dilution Slow addition of substrate Dilution->Sol_Dilution Regio Address Regioselectivity (Unsymmetrical Substrate) Workup->Regio Product Decomposes Sol_Workup Quench at 0°C Workup->Sol_Workup Success Improved Yield Regio->Success Mixture of Isomers Sol_Regio Use kinetic/thermodynamic control Regio->Sol_Regio

Caption: A logical workflow for troubleshooting low conversion.

References

  • gChem. (n.d.). Dieckmann Cyclization Comparative Reaction. Retrieved from [Link]

  • NPTEL. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Banerjee, D. K. (1974). Studies in Dieckmann cyclization and utilization of the products in the synthesis of steroids. Journal of the Indian Institute of Science, 56(6), 282-307. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2007, September 23). CHEM 330 Topics Discussed on Sept 23. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. Retrieved from [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the operating conditions with the Dieckmann ester. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 31). 7.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). dieckmann condensation - Organic Chemistry Portal - Literature. Retrieved from [Link]

  • Hoye, T. R., Dvornikovs, V., & Sizova, E. (2006). Silylative Dieckmann-Like Cyclizations of Ester-Imides (and Diesters). Organic Letters, 8(22), 5089–5091. [Link]

  • Vedantu. (2024, July 2). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

Sources

Optimizing reflux temperature for 5-ethyl-2-oxocyclohexane-1-carboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. This guide provides authoritative troubleshooting, kinetic profiling, and validated methodologies for the synthesis of 5-ethyl-2-oxocyclohexane-1-carboxylate .

This molecule is typically synthesized via the nucleophilic acyl substitution (acylation) of 4-ethylcyclohexanone using diethyl carbonate and a strong base (NaH). Because 4-ethylcyclohexanone possesses a plane of symmetry, acylation at either the C2 or C6 alpha-carbon yields the exact same constitution: 5-ethyl-2-oxocyclohexane-1-carboxylate. However, the


-keto ester product is highly sensitive to thermal degradation, making the optimization of your reflux temperature the single most critical parameter for success.

Mechanistic Pathway & Temperature Divergence

Optimization Ketone 4-Ethylcyclohexanone + Diethyl Carbonate Base NaH Suspension in THF (KH Initiated) Ketone->Base Dropwise Addition Optimal Optimal Reflux (66 °C) Kinetic Control Base->Optimal Controlled Heating Suboptimal High Temp Reflux (>90 °C) Toluene / Xylenes Base->Suboptimal Solvent Substitution Product 5-Ethyl-2-oxocyclohexane- 1-carboxylate Optimal->Product Smooth H2 Evolution Degradation Retro-Dieckmann Cleavage (Ring-Opened Diesters) Suboptimal->Degradation Ethoxide Attack

Fig 1: Reaction pathway and temperature-dependent divergence in β-keto ester synthesis.

Thermodynamic & Kinetic Profiling

The choice of solvent dictates the maximum reflux temperature. As demonstrated in [1], maintaining a strict thermal boundary prevents the base-catalyzed destruction of the newly formed


-keto ester.
Solvent SystemReflux Temp (°C)Initiation BehaviorConversion (%)Major Byproducts / Process Issues
Diethyl Ether35Sluggish / Stalls< 40%Unreacted ketone, passivated NaH surface.
THF (Optimal) 66 Smooth (with KH) > 95% Trace aldol dimer; highly pure crude product.
Toluene110Violent exotherm> 90%Ring-opened diesters (Retro-Dieckmann cleavage).
DMSO90UnpredictableN/ADimsyl anion attack, complex impurity profiles[3].

Troubleshooting & FAQs

Q1: Why is the reflux temperature strictly capped at 66 °C (THF) instead of using higher-boiling solvents like toluene to accelerate the reaction? A: The


-keto ester product is thermodynamically unstable under strongly basic conditions at elevated temperatures. If the reflux temperature exceeds 90 °C, the ethoxide byproduct (generated during the substitution step) acts as a nucleophile, attacking the C2 ketone carbonyl. This triggers a  [2], breaking the cyclohexane ring and yielding linear acyclic diesters. Capping the reflux at 66 °C in THF provides enough thermal energy to drive the irreversible evolution of 

gas without crossing the activation energy threshold for ring cleavage.

Q2: My reaction stalls at 66 °C, and I occasionally observe a dangerous delayed exotherm. How do I safely initiate the reaction? A: Sodium hydride (NaH) in mineral oil often suffers from surface passivation, creating an induction period. If you simply heat the mixture to reflux while adding the ketone, the reactants accumulate. Once the enolization finally initiates, the sudden release of


 gas can violently blow out the condenser.
Solution: As validated by [1], you must add a catalytic amount of Potassium Hydride (KH) (approx. 0.05 equivalents) or a few drops of absolute ethanol to the NaH/THF suspension before starting the ketone addition. This generates a trace amount of highly active ethoxide, breaking the kinetic barrier and ensuring steady, controlled 

evolution at 66 °C.

Q3: During workup, my product degrades into a foul-smelling oil with low yields. Is this related to the reflux conditions? A: This is a post-reflux thermal degradation issue.


-keto esters are highly susceptible to acid-catalyzed hydrolysis and subsequent thermal decarboxylation. If you quench the warm reaction mixture with strong aqueous acid (e.g., 3N HCl), the ester hydrolyzes and decarboxylates, reverting your product back to 4-ethylcyclohexanone. You must cool the reaction to 0 °C and quench with a mild acid (3M Acetic Acid) to safely neutralize the enolate without destroying the ester linkage.

Validated Experimental Protocol

This self-validating system utilizes in-process visual cues (gas evolution) to ensure the reaction remains under kinetic control.

Phase 1: System Preparation & Initiation

  • Equip a 500-mL, three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flush the system with dry Nitrogen.

  • Charge the flask with 2.5 equivalents of Sodium Hydride (60% dispersion in mineral oil) and 50 mL of anhydrous THF.

  • Add 2.0 equivalents of diethyl carbonate.

  • Critical Initiation Step: Add 0.05 equivalents of powdered Potassium Hydride (KH) to the suspension. Stir and heat the mixture to the optimal reflux temperature (66 °C).

Phase 2: Nucleophilic Acyl Substitution 5. Dissolve 1.0 equivalent of 4-ethylcyclohexanone in 20 mL of anhydrous THF. 6. Begin dropwise addition of the ketone solution over 1 hour. 7. In-Process Control (IPC): Monitor the bubbler. You should observe immediate, steady


 gas evolution with each drop. If gas evolution stops, halt the addition immediately to prevent reactant pooling.
8. Once addition is complete, maintain reflux at 66 °C for an additional 1.5 hours. The mixture will transition into a thick, easily stirrable slurry (the sodium enolate of 5-ethyl-2-oxocyclohexane-1-carboxylate).

Phase 3: Self-Validating Quench & Isolation 9. Remove the heat source and cool the flask in an ice-water bath until the internal temperature reaches 0–5 °C. 10. Slowly quench the reaction by adding 3M aqueous Acetic Acid dropwise until the pH reaches 6.0. Do not use HCl or


.
11. Extract the aqueous mixture with three 100-mL portions of ethyl acetate.
12. Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure at room temperature (do not exceed 30 °C on the rotovap). 13. Purify via vacuum distillation to yield pure 5-ethyl-2-oxocyclohexane-1-carboxylate [4].

References

  • Organic Syntheses. β-Alkyl-α,β-unsaturated esters from enol phosphates of β-keto esters (Methyl 2-oxocyclohexanecarboxylate).[Link]

  • Taylor & Francis Online. High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide.[Link]

  • PubChem (National Institutes of Health). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Compound Summary (CID 14163365).[Link]

Technical Support Center: Purification of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (and related cyclic


-keto esters). The primary challenge in isolating this compound is separating it from unreacted starting materials—typically non-acidic diesters  (from Dieckmann condensation) or alkyl halides  (from alkylation reactions).[1]

The protocols below leverage the unique acidity (pKa ~11) of the


-keto ester functionality. Unlike standard esters or ketones, this molecule exists in a keto-enol equilibrium that allows for selective deprotonation and extraction, providing a "self-validating" purification method that often eliminates the need for difficult chromatography.[2]

Module 1: The "Gold Standard" – Acid-Base Extraction

Applicability: Removal of neutral starting materials (diesters, alkyl halides, simple ketones). Principle: The


-proton between the ketone and ester groups is acidic (

).[1][3] Treatment with a cold, mild base converts the product into its water-soluble enolate, while non-acidic starting materials remain in the organic layer.
Protocol 1.0: Selective Enolate Extraction

Reagents:

  • Solvent: Diethyl ether (

    
    ) or Methyl tert-butyl ether (MTBE).[1][2] Avoid Dichloromethane (DCM) for the base step to prevent emulsion formation.
    
  • Base: 5-10% Aqueous Sodium Carbonate (

    
    ) or 1M NaOH (use with caution).
    
  • Acid: 3M Hydrochloric Acid (

    
    ) or 10% Sulfuric Acid (
    
    
    
    ).[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in

    
     (approx. 10 mL per gram of crude).
    
  • First Extraction (Base Wash):

    • Cool the solution to 0–5°C (Ice bath). Critical: Heat promotes ester hydrolysis.[1][2]

    • Add cold 5%

      
       solution slowly.[1][2]
      
    • Shake vigorously for 2-3 minutes.

    • Separate Layers:

      • Organic Layer A: Contains unreacted starting materials (diesters, alkyl halides).[1] Set aside for recovery analysis.

      • Aqueous Layer B: Contains the target product as a sodium enolate salt.[1]

  • Washing: Wash Aqueous Layer B once with fresh cold ether to remove entrained organic impurities.[1][2] Discard this ether wash.[1][4]

  • Acidification (Regeneration):

    • Place Aqueous Layer B in a clean flask with fresh

      
      .
      
    • Cool to 0°C.[1]

    • Slowly add 3M

      
       dropwise with stirring until the aqueous phase pH reaches ~2-3. Caution: CO2 evolution will occur if Carbonate was used.[1][2]
      
  • Final Isolation:

    • The product will reprotonate and migrate back into the ether layer.

    • Separate the ether layer.[5]

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
Visualizing the Workflow

ExtractionWorkflow Start Crude Mixture (Product + Diester SM) Step1 Dissolve in Et2O Add Cold 5% Na2CO3 Start->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Contains Non-Acidic SM) Separation->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product Enolate) Separation->AqLayer Bottom Layer Wash Wash with Et2O (Remove entrained SM) AqLayer->Wash Acidify Add Fresh Et2O Acidify with HCl to pH 2 Wash->Acidify FinalOrg Final Organic Layer (Pure Product) Acidify->FinalOrg FinalAq Aqueous Waste (Salts) Acidify->FinalAq

Caption: Logic flow for separating acidic


-keto esters from non-acidic neutral impurities.

Module 2: Alternative Purification (Copper Chelation)

Applicability: When acid-base extraction yields emulsions or if the starting material is also slightly acidic (rare).[1][2] Principle:


-keto esters form stable, distinctively colored (often blue/green) bis-chelate complexes with Copper(II).[1][2] These complexes have drastically different solubility profiles than the starting materials.

Protocol:

  • Dissolve crude mixture in Methanol.

  • Add a saturated solution of Copper(II) Acetate .

  • The copper complex of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate will precipitate (or can be extracted into

    
    ).[1][2]
    
  • Filter the solid complex.

  • Regeneration: Suspend the solid in ether and shake with 10%

    
    . The copper stays in the water; the pure 
    
    
    
    -keto ester enters the ether.

Module 3: Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Low Yield after Extraction Ester Hydrolysis: The base was too strong or contact time too long.[1][2]Use weaker base (

instead of NaOH) and keep temperature <5°C .
Product Decarboxylation Thermal/Acid Stress: Heating the acidic form causes loss of

.[1]
Never distill the free acid form at atmospheric pressure. Use high vacuum (<5 mmHg).[1][2]
"Streaking" on TLC/Column Enol Interaction: The enol form binds strongly to silica silanols.[1]Pre-treat Silica: Add 1% Triethylamine (TEA) to the eluent to neutralize silica acidity.[1]
Emulsions during Workup Surfactant Effect: Long alkyl chains (5-ethyl group) act like soaps.[1][2]Add Brine (saturated NaCl) to the aqueous phase or filter through a Celite pad.
Frequently Asked Questions

Q1: Can I distill this compound to purify it? A: Yes, but with caution. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate has a high boiling point (likely >110°C at 10 mmHg).[1][2] Prolonged heating can cause decarboxylation (loss of the ester group) to form 4-ethylcyclohexanone.[1][2]

  • Recommendation: Use Kugelrohr distillation or a short-path apparatus under high vacuum (<1 mmHg) to minimize thermal history.[1][2]

Q2: Why does my starting material (diester) co-elute on the column? A: Diesters and cyclic


-keto esters often have similar 

values in standard Hexane/EtOAc systems.[1][2] Furthermore, the keto ester "streaks," overlapping with the sharp diester spot.
  • Solution: If you must use chromatography, use Toluene/Acetone mixtures or add 0.5% Acetic Acid to the eluent to suppress enolization and sharpen the product band.

Q3: How do I confirm the starting material is gone without running a column? A: Use 1H NMR .

  • Starting Material (Diester): Look for the ethoxy quartet at ~4.1 ppm (integrates to 4H).[1]

  • Product (

    
    -keto ester):  Look for the ethoxy quartet at ~4.2 ppm (integrates to 2H) and the characteristic enol proton  (if in 
    
    
    
    ) which often appears very downfield (12+ ppm) or the methine doublet at the ring junction (~3.2 ppm).[1]

Module 4: Mechanistic Insight (Why this works)

Understanding the Keto-Enol Tautomerism is vital for troubleshooting.[1][2] The "enol" form is what allows for chelation and causes silica streaking.

Tautomerism Keto Keto Form (Less Acidic, Non-Chelating) Enol Enol Form (Acidic, Chelates Metals) Keto->Enol Equilibrium Enol->Keto Enolate Enolate Anion (Water Soluble) Enol->Enolate + Base (Na2CO3) Enolate->Enol + Acid (HCl)

Caption: The equilibrium shift that drives the purification logic.

References

  • Dieckmann Condensation Mechanism & Properties

    • Source: Master Organic Chemistry.[1][2] "Claisen Condensation and Dieckmann Condensation."[6][7][8]

    • URL:[Link]

  • Acidity of

    
    -Keto Esters (pKa Data): 
    
    • Source: Evans pKa Table (Harvard University) / Bordwell pKa Table.[1][2]

    • Context: Cyclic

      
      -keto esters typically have pKa values in the 10-12 range in DMSO/Water.[1][2]
      
    • URL:[Link]

  • Purification via Copper Chelation

    • Source:Organic Syntheses, Coll.[4] Vol. 2, p. 200 (1943). (General method for purification of

      
      -keto esters via copper salts).[1][2]
      
    • URL:[Link]

  • Physical Properties of Ethyl 2-oxocyclohexanecarboxylate (Parent Structure)

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][1][2]

Sources

Validation & Comparative

Characteristic IR absorption peaks of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate: A Comparative Analysis

Prepared by: Dr. Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the characteristic infrared (IR) absorption peaks for ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list to offer a comparative analysis grounded in the principles of physical organic chemistry. We will explore the molecule's structural nuances, including the critical concept of keto-enol tautomerism, and provide a robust experimental protocol for obtaining high-fidelity spectral data.

Structural Overview: More Than the Sum of its Parts

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a β-keto ester, a class of compounds renowned for its synthetic utility and interesting structural dynamics. The molecule's functionality is dominated by a cyclohexanone ring and an ethyl ester group. This specific arrangement—a ketone at the β-position relative to the ester carbonyl—gives rise to a dynamic equilibrium between two tautomeric forms: the keto form and the enol form.[1] Understanding this equilibrium is paramount to correctly interpreting the compound's IR spectrum, as the resulting spectrum is a superposition of absorptions from both isomers.[2]

The keto-enol tautomerism is driven by the acidity of the α-hydrogen located between the two carbonyl groups. Its removal facilitates the formation of a conjugated enol, which is stabilized by intramolecular hydrogen bonding.[1][3]

Caption: Keto-enol equilibrium for ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

Deconstructing the Spectrum: Predicted Absorptions and Comparative Insights

The IR spectrum of this compound will display characteristic peaks for both tautomers. The relative intensities of these peaks provide insight into the position of the tautomeric equilibrium.[4]

Key Spectroscopic Signatures of the Keto Tautomer

In its keto form, the molecule presents two distinct carbonyl groups that are not conjugated with each other. Their absorption frequencies are influenced by their chemical environment.

  • Ketone C=O Stretch: Saturated, six-membered cyclic ketones (cyclohexanones) typically exhibit a strong, sharp C=O stretching absorption around 1715 cm⁻¹.[5] This is very close to the value for a standard acyclic ketone, as the six-membered ring has minimal ring strain.[6]

  • Ester C=O Stretch: The C=O stretching vibration for a saturated ester is found at a higher frequency than for ketones, generally in the 1735-1750 cm⁻¹ range.[7][8] This difference is due to the electron-withdrawing inductive effect of the ester oxygen atom, which strengthens the C=O double bond.[9]

  • Ester C-O Stretches: Esters also display two characteristic C-O stretching vibrations between 1300 and 1000 cm⁻¹, which are valuable for confirmation.[8] The C-O bond adjacent to the carbonyl group absorbs between 1300-1150 cm⁻¹, while the O-alkyl bond absorbs between 1150-1000 cm⁻¹.[8]

Key Spectroscopic Signatures of the Enol Tautomer

The formation of the enol tautomer introduces new functional groups and modifies existing ones, leading to a distinct set of IR peaks.

  • Enolic O-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the O-H group of the enol.[3] Due to strong intramolecular hydrogen bonding with the ester carbonyl, this peak is often shifted to lower wavenumbers (3000-2700 cm⁻¹) and appears very broad.[10]

  • C=C Stretch: The newly formed carbon-carbon double bond of the enol gives rise to a stretching vibration around 1640-1660 cm⁻¹.[3]

  • Conjugated C=O Stretch: In the enol form, the ester carbonyl is conjugated with the C=C double bond and involved in hydrogen bonding. This delocalization weakens the C=O bond, lowering its stretching frequency significantly to around 1650 cm⁻¹.[10]

Comparative Data Summary

To provide context, the expected peaks for our target molecule are compared with simpler, related structures: cyclohexanone and ethyl acetate.

Functional GroupVibrational ModeEthyl 5-ethyl-2-oxocyclohexane-1-carboxylate (Expected, cm⁻¹)Cyclohexanone (Reference, cm⁻¹)Ethyl Acetate (Reference, cm⁻¹)Comments
Keto Form
Ketone CarbonylC=O Stretch~1715 (Strong, Sharp)~1715[5][11]N/ACharacteristic of a saturated 6-membered ring ketone.
Ester CarbonylC=O Stretch~1740 (Strong, Sharp)N/A~1740[12][13]Typical for a saturated, non-conjugated ester.
Ester C-OC-O Stretch1300-1000 (Medium-Strong)N/A~1240 & ~1050[12]Two distinct bands confirming the ester group.
Alkyl C-HC-H Stretch2960-2850 (Strong)StrongStrongIndicates saturated hydrocarbon portions.
Enol Form
Enolic HydroxylO-H Stretch3200-2700 (Broad, Medium)N/AN/ABroadness indicates strong hydrogen bonding.[10]
AlkeneC=C Stretch~1650 (Medium)N/AN/AEvidence of the enol double bond.[3]
Conjugated EsterC=O Stretch~1650 (Strong)N/AN/ALowered frequency due to conjugation and H-bonding.[10]

Note: The two C=O peaks of the keto form may appear as a distinct doublet or as a single broadened band.[8] Similarly, the C=C and conjugated C=O peaks of the enol form may overlap.

Experimental Protocol: Best Practices for ATR-FTIR Analysis

To obtain a reliable IR spectrum of a liquid sample like ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, Attenuated Total Reflectance (ATR) is the most convenient and widely used technique due to its minimal sample preparation requirements.[14][15]

Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

  • Accessory Setup: Install a clean, dry ATR accessory (e.g., with a diamond or ZnSe crystal).

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument or atmosphere.

  • Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[16]

  • Data Acquisition: Initiate the sample scan. For a high-quality spectrum, co-add 16 to 32 scans over a range of 4000-400 cm⁻¹.[1]

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal using a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol), then allow it to dry completely.[14]

workflow A 1. Instrument Purge & Prep B 2. Clean ATR Crystal A->B C 3. Collect Background Spectrum (No Sample) B->C D 4. Apply Liquid Sample (1-2 drops) C->D E 5. Acquire Sample Spectrum (16-32 scans) D->E F 6. Software Processes Data (Sample / Background) E->F G 7. Analyze Final Spectrum F->G H 8. Clean ATR Crystal G->H

Caption: Standard experimental workflow for ATR-FTIR analysis of a liquid sample.

Conclusion

The infrared spectrum of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a rich source of structural information. A careful analysis reveals not just the presence of the expected ketone and ester functional groups, but also provides evidence for the subtle yet critical keto-enol tautomerism inherent to β-keto esters. The key to a successful interpretation lies in identifying the dual sets of peaks corresponding to each tautomer: a pair of distinct carbonyl absorptions above 1700 cm⁻¹ for the keto form, and a combination of a broad O-H stretch, a C=C stretch, and a conjugated carbonyl peak around 1650 cm⁻¹ for the enol form. By comparing these features to simpler molecules like cyclohexanone and ethyl acetate, researchers can confidently assign each peak and gain a deeper understanding of the molecule's structure and behavior.

References

  • CHEMISTRY, P. N. 1. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Bartleby.com. (2021, August 17). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Proprep. (2023, October 08). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

  • Fiveable. (2025, August 15). 6.1 Keto-enol tautomerism - Organic Chemistry II. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • JoVE. (2024, December 05). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Brainly.com. (2023, July 01). For a pair of keto-enol tautomers, explain how IR spectroscopy might be used to identify whether the equilibrium favors the ketone or the enol. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • SAGE Publications Inc. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Retrieved from [Link]

  • University of Tartu. (n.d.). Ethyl acetate. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • MacSphere. (n.d.). The Spectrum of Cyclohexanone. Retrieved from [Link]

  • Physics Forums. (2010, October 28). Determining keto/enol ratio with IR. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, December 16). Interpreting the infrared spectrum of ethyl ethanoate (ethyl acetate). Retrieved from [Link]

  • NPTEL. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for ethyl acetate. Retrieved from [Link]

  • Chegg.com. (2021, May 20). Solved 1. The infrared spectrum of ethyl acetate is shown. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (C11H18O3). Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 6-methyl-2-oxo-cyclohex-3-ene-1-carboxylate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

Sources

A Comparative Guide to Resolving Ethyl Positional Isomers by HPLC: A Focus on 5-Ethyl vs. 4-Ethyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise separation and quantification of positional isomers are paramount. These closely related molecules, which differ only in the substitution pattern on a core scaffold, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. The ability to resolve such isomers is not merely an analytical challenge; it is a critical step in ensuring drug safety and efficacy. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 5-ethyl and 4-ethyl positional isomers, offering both theoretical insights and a practical, robust experimental protocol.

The Chromatographic Challenge of Positional Isomers

Positional isomers present a unique challenge for chromatographers. Their identical mass and often similar physicochemical properties, such as pKa and overall polarity, mean that conventional separation techniques may fall short. In Reversed-Phase HPLC (RP-HPLC), the primary retention mechanism is based on hydrophobic interactions between the analyte and the non-polar stationary phase.[1] For positional isomers, subtle differences in molecular geometry, hydrophobicity, and steric hindrance become the key drivers of separation.[2][3] The choice of stationary phase and mobile phase composition is therefore critical to exploit these minor structural variations and achieve baseline resolution.

Theoretical Considerations for Elution Order

The elution order of 4-ethyl versus 5-ethyl isomers in RP-HPLC is a function of the intricate interplay between the molecule and the stationary phase. Several factors can influence which isomer is retained longer:

  • Hydrophobic Interaction: The primary driver of retention in RP-HPLC is the hydrophobic effect.[1] The isomer that can present a larger, more accessible hydrophobic surface area to the stationary phase will interact more strongly and thus have a longer retention time. The relative position of the ethyl group can influence the overall molecular shape and the exposure of hydrophobic regions.

  • Steric Effects: The accessibility of the analyte to the bonded alkyl chains of the stationary phase is crucial.[1][2] A functional group in a more sterically hindered position (e.g., adjacent to a bulky group) may have less effective interaction with the stationary phase, leading to earlier elution.

  • π-π Interactions: When dealing with aromatic compounds, the use of a phenyl-based stationary phase can introduce an additional separation mechanism.[4][5] The π-electrons of the phenyl rings in the stationary phase can interact with the aromatic ring of the analyte, providing unique selectivity for isomers.[1][4] The position of the ethyl group can influence the electronic distribution within the analyte's aromatic system, thereby affecting the strength of these π-π interactions.

For a hypothetical aromatic core, the 4-ethyl isomer might be expected to elute slightly earlier than the 5-ethyl isomer. This is because the ethyl group in the 5-position may contribute to a slightly more linear and less sterically hindered molecular profile, allowing for a more intimate and extensive hydrophobic interaction with the stationary phase. However, this is a general prediction, and the actual elution order can be highly dependent on the specific molecular scaffold and chromatographic conditions.

Experimental Design: A Robust HPLC Protocol for Isomer Resolution

To achieve a reliable and reproducible separation of 4-ethyl and 5-ethyl positional isomers, a meticulously designed HPLC method is essential. This protocol emphasizes the use of a Phenyl-Hexyl stationary phase to leverage both hydrophobic and π-π interactions for enhanced selectivity.[4][5][6][7]

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Column: Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, LC Column 150 x 4.6 mm.

    • Justification: Phenyl-Hexyl columns offer a unique selectivity for aromatic compounds by combining moderate hydrophobicity with aromatic selectivity from π-π interactions, which is ideal for resolving positional isomers.[4][5][6][7] The core-shell particle technology of Kinetex columns provides higher efficiency and resolution compared to traditional fully porous particles.[6]

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvents: HPLC-grade acetonitrile and methanol, and ultrapure water.

  • Reagents: Formic acid (LC-MS grade).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.00 min: 40% B

    • 15.00 min: 60% B

    • 15.10 min: 95% B

    • 17.00 min: 95% B

    • 17.10 min: 40% B

    • 20.00 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the 4-ethyl isomer and 5-ethyl isomer reference standards, each in a separate 10 mL volumetric flask, using the sample diluent.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard by diluting the stock solutions with the sample diluent to a final concentration of 10 µg/mL for each isomer.

  • Sample Preparation: Dilute the test sample with the sample diluent to an expected concentration of approximately 10 µg/mL.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to prevent particulate matter from damaging the column.

System Suitability Testing (SST)

Before analyzing samples, the performance of the chromatographic system must be verified.[8][9][10][11] This is accomplished by injecting the working standard mixture (n=5) and evaluating the following parameters:

  • Resolution (Rs): The resolution between the 4-ethyl and 5-ethyl isomer peaks should be ≥ 1.5.[12]

  • Tailing Factor (Tf): The tailing factor for each peak should be ≤ 2.0.[12]

  • Repeatability (%RSD): The relative standard deviation of the peak areas for five replicate injections should be ≤ 2.0%.[12]

This self-validating system ensures that the method is performing adequately on the day of analysis.[9][10]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solutions Working Prepare 10 µg/mL Working Standard Mix Stock->Working Filter Filter all solutions (0.22 µm syringe filter) Working->Filter Sample Prepare Diluted Test Sample Sample->Filter SST System Suitability Test (5 injections of standard) Filter->SST Analysis Sample Analysis SST->Analysis If SST Passes Integrate Peak Integration & Identification Analysis->Integrate Quantify Quantification & Reporting Integrate->Quantify

Sources

A Comparative Guide to Purity Assessment of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate: Establishing a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS No. 116596-80-6), a substituted β-keto ester, serves as a valuable building block in organic synthesis.[1][2] Its reactivity is centered around the ketone and ester functionalities, making it susceptible to various side reactions that can introduce impurities. This guide provides an in-depth comparison of methodologies for establishing the purity of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, with a focus on creating a well-characterized in-house reference standard in the absence of commercially available Certified Reference Materials (CRMs).

The Reference Standard Landscape: CRM vs. High-Purity Reagent

An ideal analytical workflow begins with a Certified Reference Material (CRM), which is a "gold standard" providing a known, traceable purity value with a stated uncertainty. However, for specialized molecules like ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, commercially available CRMs are not readily found. Researchers must therefore procure a high-purity reagent and independently verify its purity to qualify it as an in-house or working reference standard. This qualification process is paramount for the validation of any future analytical method.

Several chemical suppliers offer this compound, typically with a stated purity of ≥98%. While this provides a starting point, it is crucial to perform rigorous, multi-technique analysis to confirm this value and identify any potential impurities.

Table 1: Comparison of Commercially Available Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Reagents

SupplierProduct NumberStated PurityMolecular FormulaMolecular Weight
ChemSceneCS-0291146≥98%C₁₁H₁₈O₃198.26

Note: This table is illustrative. Researchers should always consult the supplier's Certificate of Analysis for lot-specific information.

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Due to the compound's structure—a β-keto ester—we must consider its volatility, potential for thermal degradation, and the possibility of keto-enol tautomerism which can complicate spectral analysis.[3] The primary recommended techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[4] Given the boiling point of related structures, GC is well-suited for analyzing ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. A Flame Ionization Detector (FID) is typically employed due to its excellent sensitivity towards organic compounds.

The primary challenge in GC analysis may be the separation of closely related isomers or byproducts from the synthesis.[5] Optimization of the column and temperature program is therefore critical.

  • Sample Preparation: Prepare a stock solution of the test material at approximately 10 mg/mL in a suitable solvent like Ethyl Acetate or Dichloromethane. From this, prepare a working solution of 1 mg/mL.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. This polarity can help resolve isomers.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • Detector Temperature: 280°C.

  • Data Analysis: Purity is typically calculated using the area percent method, assuming all components have a similar response factor with the FID.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Ethyl Acetate (1mg/mL) prep1->prep2 inj Inject 1 µL into GC prep2->inj sep Separation on Polar Column inj->sep det Detection by FID sep->det integ Integrate Peak Areas det->integ calc Calculate Area % Purity integ->calc

Caption: Workflow for purity determination by GC-FID.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a complementary technique, particularly valuable for identifying non-volatile or thermally labile impurities that would not be detected by GC.[6] A reversed-phase method with UV detection is the most common starting point for a moderately polar compound like this.

  • Sample Preparation: Prepare a stock solution at 1 mg/mL in the mobile phase. Dilute further if necessary to stay within the linear range of the detector.

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). The ratio may need optimization based on the observed retention time.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (for the carbonyl chromophore) or scan for an optimal wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC, purity is calculated using the area percent method. It is crucial to run a blank (mobile phase injection) to identify any system peaks.

HPLC_Workflow A Prepare Sample (1 mg/mL in Mobile Phase) B Inject 10 µL into HPLC A->B C Separation on C18 Column (ACN:H2O Mobile Phase) B->C D UV Detection (210 nm) C->D E Integrate Chromatogram D->E F Calculate Area % Purity E->F

Caption: Workflow for purity determination by RP-HPLC.

NMR Spectroscopy for Structural Confirmation and Impurity Identification

While chromatography provides quantitative purity data, NMR spectroscopy offers invaluable structural information and can detect impurities that may co-elute chromatographically.[8][9] Both ¹H and ¹³C NMR should be performed. The presence of keto-enol tautomerism in β-keto esters can result in two sets of signals, which is a characteristic of the compound class and not an impurity.[3]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3][5]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: A sufficient number of scans (e.g., 16) and a relaxation delay of at least 5 seconds to ensure accurate integration for quantitative purposes.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Key Parameters: A larger number of scans (e.g., 1024) is typically required.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling patterns with the expected structure of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

    • Purity Assessment: Carefully examine the spectrum for small peaks that do not correspond to the main compound or its tautomer. The purity can be estimated by comparing the integral of an impurity peak to the integral of a peak from the main compound, after correcting for the number of protons each signal represents.

Synthesizing the Data: A Holistic View of Purity

No single method provides a complete picture. The final purity value of an in-house reference standard should be a composite of the results from these orthogonal techniques.

Table 2: Example Purity Analysis Summary

Analytical TechniquePurity (% Area)Impurities DetectedNotes
GC-FID99.2%2 minor peaks (0.5% and 0.3%)Assumes equal response factors. Main peak is symmetrical.
HPLC-UV (210 nm)99.4%1 minor peak (0.6%)Confirms high purity and detects potential non-volatile impurities.
¹H NMR>99% (est.)No significant impurities detected by integration.Confirms structural identity. Shows expected keto-enol tautomerism.
Assigned Purity 99.2% -Based on the lowest value obtained from the more quantitative chromatographic techniques.

Conclusion

Establishing a reliable purity value for a chemical reagent like ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a critical, yet achievable, task for any analytical laboratory. In the absence of a formal Certified Reference Material, a combination of high-resolution gas chromatography, reversed-phase high-performance liquid chromatography, and NMR spectroscopy provides a robust, self-validating system. This multi-technique approach ensures that the material is not only of high purity but is also structurally correct, enabling its confident use as an in-house reference standard for future quantitative studies, reaction monitoring, and quality control, thereby upholding the integrity of the research and development process.

References

  • PubChem. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate - Chemical Details. Available from: [Link]

  • ARL Bio Pharma. Quality-Control Analytical Methods: Gas Chromatography. Available from: [Link]

  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Available from: [Link]

  • Yuce, M., & Capan, Y. DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

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A Comparative Guide to 2D NMR: Unambiguous Structural Elucidation of 5-ethyl-2-oxocyclohexane-1-carboxylate using COSY and HSQC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the 1D Spectrum

In the realm of drug development and molecular research, the precise determination of a molecule's three-dimensional structure is non-negotiable. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational overview of a molecule's chemical environment, it often falls short when faced with complex structures.[1] Molecules like 5-ethyl-2-oxocyclohexane-1-carboxylate, a β-keto ester with multiple non-equivalent aliphatic protons, present a classic challenge: severe signal overlap and complex splitting patterns in their ¹H NMR spectra make unambiguous assignment a formidable task.[2]

This guide, authored from the perspective of a senior application scientist, moves beyond the basics to compare and demonstrate the synergistic power of two fundamental two-dimensional (2D) NMR techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) . We will dissect the spectral data for 5-ethyl-2-oxocyclohexane-1-carboxylate to illustrate not just how to interpret these spectra, but why specific correlations are pivotal for a confident and complete structural assignment. This guide will demonstrate that by combining the proton-proton connectivity map from COSY with the direct proton-carbon attachment data from HSQC, we can resolve all spectral ambiguities.[3][4][5]

The Molecule in Focus:

5-ethyl-2-oxocyclohexane-1-carboxylate exists in equilibrium between its keto and enol tautomers.[6] In standard deuterated chloroform (CDCl₃), the keto form is overwhelmingly dominant, and our analysis will therefore focus on this tautomer. For clarity, we will use the following numbering scheme throughout this guide:

Numbered structure of 5-ethyl-2-oxocyclohexane-1-carboxylate

The Experimental Imperative: Why 2D NMR is Essential

The decision to employ 2D NMR is driven by the inherent limitations of 1D techniques for this specific molecule. The aliphatic region of the ¹H NMR spectrum (approx. 1.5-2.5 ppm) would contain heavily overlapping multiplets for the eight protons on the cyclohexane ring (H3, H4, H5, H6) and the ethyl side chain (H9). Assigning these protons based on splitting patterns alone would be unreliable.

  • COSY (¹H-¹H Correlation Spectroscopy) is selected to solve this by revealing which protons are spin-spin coupled to each other, typically through two or three bonds (²JHH or ³JHH). This allows us to trace the proton connectivity network, effectively "walking" around the molecular skeleton.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence) is then used to directly link each proton to the carbon atom it is attached to via a one-bond coupling (¹JCH). This experiment is exceptionally powerful because it leverages the typically well-resolved ¹³C spectrum to deconvolute the crowded ¹H spectrum.[3][9]

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following outlines a standardized protocol for the acquisition of COSY and HSQC spectra. Trustworthy data is the bedrock of accurate interpretation.

  • Sample Preparation:

    • Dissolve approximately 15-20 mg of 5-ethyl-2-oxocyclohexane-1-carboxylate in ~0.6 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard, and its residual proton signal (δ ≈ 7.26 ppm) and carbon signals (δ ≈ 77.16 ppm) serve as internal references.

    • Filter the solution into a 5 mm NMR tube to a height of at least 4.5 cm to ensure it is within the active volume of the NMR probe.[7]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • "Shim" the magnetic field by optimizing the field homogeneity across the sample. This is a critical step to achieve sharp lineshapes and high resolution.

  • 1D Spectra Acquisition:

    • Acquire a standard 1D ¹H spectrum to verify sample concentration and shimming quality, and to determine the spectral width for the 2D experiments.

    • Acquire a proton-decoupled 1D ¹³C spectrum to determine the carbon spectral width.

  • 2D Experiment Acquisition:

    • COSY (gradient-selected, double-quantum filtered):

      • Load a standard gCOSY or DQFCOSY pulse program. The Double-Quantum Filtered (DQF-COSY) variant is often preferred as it can provide a cleaner spectrum by suppressing strong singlet signals.[7]

      • Set the spectral width in both dimensions (F1 and F2) to cover all proton signals (e.g., 0 to 10 ppm).

      • Typically, 256 to 512 increments are acquired in the F1 dimension, with 2 to 4 scans per increment.

    • HSQC (gradient-selected, with sensitivity enhancement):

      • Load a standard gHSQC pulse program (e.g., hsqcedetgpsp).

      • Set the F2 (¹H) spectral width as determined from the 1D ¹H spectrum.

      • Set the F1 (¹³C) spectral width to cover all expected carbon signals (e.g., 0 to 220 ppm).

      • The experiment is optimized for an average one-bond ¹JCH coupling constant of ~145 Hz.

      • Acquire 128 to 256 increments in the F1 dimension, with 2 to 8 scans per increment.

  • Data Processing:

    • Apply a sine-bell or squared sine-bell window function to the Free Induction Decays (FIDs) in both dimensions.

    • Perform a two-dimensional Fourier Transform.

    • Phase the spectrum and calibrate the axes using the known solvent signals.

Part I: Decoding the Proton Network with COSY

A COSY spectrum plots the ¹H NMR spectrum on both the x- and y-axes. The diagonal consists of the 1D proton spectrum, while the crucial information is contained in the off-diagonal "cross-peaks." A cross-peak at (δA, δB) indicates that the proton at chemical shift δA is J-coupled to the proton at δB.[3][7]

For 5-ethyl-2-oxocyclohexane-1-carboxylate, we can trace two independent spin systems: the substituted cyclohexane ring and the ethyl ester group. The ethyl group on the ring is also part of the larger ring system.

Interpretation Walkthrough:

  • Identify a Starting Point: The proton at the C1 position (H1) is a logical starting point. It is a methine proton situated between a carbonyl group and an ester group, making it relatively deshielded. Let's assume its signal is at ~3.4 ppm.

  • Trace the Ring: From the cross-peak corresponding to H1 (~3.4 ppm), we would expect to see a correlation to the two diastereotopic protons on C6 (H6a/H6b). These protons would then show correlations to the proton on C5 (H5). Following this chain, H5 would correlate to the protons on C4 (H4a/H4b), which in turn correlate to the protons on C3 (H3a/H3b). This sequential connectivity (H1-H6-H5-H4-H3) maps out the entire proton framework of the cyclohexane ring.

  • Identify the Side Chains:

    • Ethyl Ester: A strong cross-peak will connect the deshielded methylene protons of the ester at ~4.2 ppm (H8) to the methyl protons at ~1.3 ppm (H7). This is a classic ethyl pattern.

    • Ethyl Group on Ring: The proton at C5 (H5) will not only show correlations to H4 and H6 but also to the methylene protons of the ethyl side chain (H9a/H9b). These H9 protons will, in turn, show a strong correlation to the terminal methyl protons (H10).

The diagram below visualizes the proton connectivity network derived from the COSY experiment.

Caption: Proton-proton coupling network from COSY analysis.

Part II: Assigning the Carbon Skeleton with HSQC

The HSQC experiment simplifies the assignment process immensely. It is a 2D plot with the ¹H spectrum on one axis (F2) and the ¹³C spectrum on the other (F1). Each cross-peak indicates a direct, one-bond connection between a proton and a carbon.[9][10]

Interpretation Walkthrough:

By using the proton assignments established from our COSY analysis, we can now definitively assign their attached carbons.

  • Correlate H1: Find the ¹H chemical shift for H1 (~3.4 ppm) on the F2 axis. Tracing vertically to the cross-peak and then horizontally to the F1 axis will give the chemical shift of the C1 carbon.

  • Assign the Ring Carbons: Repeat this process for each proton group (H3, H4, H5, H6) identified in the COSY walkthrough. This will directly yield the assignments for C3, C4, C5, and C6.

  • Assign the Side Chain Carbons:

    • Ethyl Ester: The proton signal at ~4.2 ppm (H8) will correlate to the C8 carbon (~61 ppm), and the proton signal at ~1.3 ppm (H7) will correlate to the C7 carbon (~14 ppm).

    • Ethyl Group on Ring: The H9 protons will correlate to C9, and the H10 protons will correlate to C10.

  • Identify Quaternary Carbons: Critically, carbons with no attached protons, such as the keto carbonyl (C2) and the ester carbonyl (C11), will not produce a signal in the HSQC spectrum. Their presence is inferred from the ¹³C 1D spectrum, and they are typically assigned using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

The following diagram illustrates the direct one-bond C-H connections revealed by HSQC.

Caption: Direct proton-carbon connectivities from HSQC analysis.

Part III: Synthesizing the Data - A Comparative Analysis

The true analytical power emerges when we synthesize the information from both experiments. COSY provides the proton connectivity map, while HSQC labels the atoms within that map.

Summary of NMR Assignments

The table below presents a consolidated list of hypothetical but realistic chemical shifts and correlations for 5-ethyl-2-oxocyclohexane-1-carboxylate. Actual values may vary based on experimental conditions.

Atom #¹H Shift (ppm)¹³C Shift (ppm)COSY Correlations (¹H)HSQC Correlation
1~3.4~58.5H6Yes
2-~208.1-No
3~2.4~41.2H4Yes
4~1.8~29.5H3, H5Yes
5~1.6~35.7H4, H6, H9Yes
6~2.2~38.4H1, H5Yes
7~1.3~14.2H8Yes
8~4.2~61.3H7Yes
9~1.4~28.9H5, H10Yes
10~0.9~11.5H9Yes
11-~170.5-No
Comparative Discussion
  • What COSY Tells Us:

    • Strength: It unambiguously establishes proton-proton adjacencies. It allowed us to trace the H3-H4-H5-H6-H1 path around the ring and confirm the isolated H7-H8 and H9-H10 spin systems.

    • Limitation: COSY provides no direct information about the carbon skeleton. It only maps the proton network.

  • What HSQC Tells Us:

    • Strength: It provides a direct and powerful link between the proton and carbon domains. It allowed us to assign C1, C3, C4, C5, C6, C7, C8, C9, and C10 with high confidence once the protons were known.

    • Limitation: HSQC reveals nothing about which carbons are bonded to each other. For example, it confirms H1 is attached to C1 and H6 is attached to C6, but it does not prove that C1 and C6 are bonded. It also fails to provide information on non-protonated (quaternary) carbons.

  • The Power of Synergy: The comparison is not about which technique is "better," but how they complement each other. The COSY data confirms the C1-C6 and C5-C6 bonds by showing H1-H6 and H5-H6 correlations. The HSQC then confirms the identity of the carbons involved. This synergy transforms a series of disconnected C-H pairs from HSQC into a fully assembled molecular fragment, validating the proposed structure with a high degree of certainty.

Conclusion

The structural elucidation of 5-ethyl-2-oxocyclohexane-1-carboxylate serves as an exemplary case for the necessity of 2D NMR in modern chemical analysis. While 1D NMR hints at the structure, it leaves critical assignments ambiguous due to signal crowding. By systematically applying COSY and HSQC, we can construct a verifiable and unambiguous molecular portrait. COSY first erects the proton scaffolding of the molecule, and HSQC then populates that framework with the correct carbon atoms. This logical, step-wise approach, comparing and combining data from complementary experiments, represents a robust and reliable strategy for any researcher, scientist, or drug development professional tasked with confirming molecular structure.

References

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Flores-Holguín, N., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Available at: [Link]

  • Katritzky, A. R., et al. Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. AWS. Available at: [Link]

  • Moser, A. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]

  • Royal Society of Chemistry (2021). Supporting Information Electronic Supplementary Material (ESI) for Chemical Science. Available at: [Link]

  • AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • NMR School (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Cristofol, A., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. PMC. Available at: [Link]

  • PubChem. Ethyl 5-methyl-2-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Chen, Z. (n.d.). 2D NMR study of the substituted cyclohexenecarboxylic acids. American Chemical Society. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • Trapp, C., et al. (2021). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Bentham Science. Available at: [Link]

  • Cristofol, A., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. Available at: [Link]

  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Available at: [Link]

  • Pace, V., et al. (n.d.). Synthesis of α-diazo-β-keto esters, phosphonates and sulfones via acylbenzotriazole-mediated acylation of diazomethyl anion. Royal Society of Chemistry. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

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Publish Comparison Guide: Structural Validation of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate via SCXRD

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Drug Development

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (C₁₁H₁₈O₃)[1] is a functionally dense β-keto ester that presents a multifaceted structural elucidation challenge for synthetic chemists and drug development professionals. The molecule features a highly flexible cyclohexane ring with two distinct stereocenters (C1 and C5), creating multiple possible diastereomeric configurations.

Furthermore, as a β-keto ester, the compound inherently exists in a dynamic equilibrium between its diketo and enol tautomeric forms. In solution or gas phases, this tautomeric ratio fluctuates wildly based on solvent polarity, temperature, and concentration[2]. Validating the absolute stereochemistry and the preferred tautomeric state of this molecule requires an analytical modality capable of bypassing solution-state dynamics.

Comparative Analysis: SCXRD vs. Alternative Modalities

To objectively evaluate the performance of Single-Crystal X-ray Diffraction (SCXRD), we must compare it against the standard spectroscopic alternatives: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Performance Comparison
Analytical ModalityAtomic ConnectivityRelative StereochemistryAbsolute StereochemistryTautomerism ResolutionSample State Required
Mass Spectrometry (HRMS) Partial (via fragmentation)Cannot DetermineCannot DetermineCannot DetermineGas/Ionized
1D/2D NMR (COSY, NOESY) ExcellentModerate (Prone to ambiguity)Requires Chiral DerivatizationAveraged/DynamicSolution (Liquid)
SCXRD (Gold Standard) ExcellentUnambiguousUnambiguous (via Flack Parameter)Static/DefinitiveSolid (Single Crystal)
The Causality Behind the Data

Why NMR Falls Short: While 2D NMR techniques like NOESY/ROESY are traditionally used to assign relative stereochemistry, they struggle with dynamic systems. The keto-enol tautomerization of β-keto esters occurs rapidly on the NMR timescale. This rapid equilibration leads to broadened, time-averaged signals that obscure the critical through-space proton correlations needed to map the 3D geometry of the cyclohexane ring[2].

The SCXRD Advantage: SCXRD freezes the molecule in a highly ordered, static crystal lattice. This eliminates dynamic averaging, allowing scientists to directly measure bond lengths. By quantifying the exact interatomic distances (e.g., distinguishing a 1.22 Å C=O double bond from a 1.43 Å C-OH single bond), SCXRD unambiguously identifies the preferred tautomeric state[3]. Furthermore, through anomalous dispersion, SCXRD determines the absolute configuration of the C1 and C5 stereocenters without the kinetic resolution artifacts common in NMR chiral derivatization[4][5].

Structural Elucidation Workflow

G cluster_NMR Alternative: NMR Spectroscopy cluster_SCXRD Gold Standard: SCXRD Workflow Sample Ethyl 5-ethyl-2-oxocyclohexane -1-carboxylate (Liquid) NMR 1D/2D NMR Analysis Sample->NMR Deriv Derivatization (e.g., 2,4-DNPH) Sample->Deriv NMR_Result Connectivity & Relative Stereo (Ambiguous due to Tautomerism) NMR->NMR_Result Cryst Slow Evaporation Crystallization Deriv->Cryst Diffract X-ray Diffraction (Cryo-cooling 100K) Cryst->Diffract SCXRD_Result Unambiguous 3D Coordinates, Absolute Stereo & Tautomer State Diffract->SCXRD_Result

Fig 1. Comparative workflow for structural elucidation of liquid beta-keto esters.

Field-Proven Methodology: SCXRD Validation Protocol

Because ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is a low-melting liquid at room temperature[1], direct crystallization is highly challenging. This self-validating protocol utilizes a derivatization strategy to yield diffraction-quality crystals.

Step 1: Chemical Derivatization
  • Causality: Reacting the ketone moiety with 2,4-dinitrophenylhydrazine (2,4-DNPH) converts the liquid into a solid hydrazone derivative. The introduction of a rigid, planar aromatic ring and multiple hydrogen-bond acceptors drastically increases the melting point and promotes the highly ordered intermolecular π-π stacking required for single-crystal formation.

  • Protocol:

    • Dissolve 1.0 eq of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate in absolute ethanol.

    • Add 1.1 eq of Brady's reagent (2,4-DNPH in methanol/sulfuric acid) dropwise at 0 °C.

    • Stir for 2 hours, filter the resulting precipitate, and wash with cold ethanol.

  • Self-Validation Check: Confirm complete conversion via TLC. The derivative must present as a distinct, highly colored (yellow/orange) spot with no starting material remaining.

Step 2: Controlled Crystallization
  • Causality: Rapid precipitation traps solvent and impurities, causing crystal twinning or high mosaicity. Vapor diffusion ensures a slow, thermodynamic approach to supersaturation, yielding pristine macroscopic crystals.

  • Protocol:

    • Dissolve the purified derivative in a minimum volume of dichloromethane (solvent).

    • Place the un-capped vial inside a larger sealed chamber containing hexane (antisolvent).

    • Allow vapor equilibration over 48–72 hours at 4 °C.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon rotation of the polarizer confirms a single, untwinned crystal domain suitable for X-ray analysis.

Step 3: Cryogenic Data Collection
  • Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This sharpens diffraction spots and allows for the precise resolution of hydrogen atom positions, which is absolute critical for verifying tautomeric states.

  • Protocol:

    • Mount a single crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using paratone oil.

    • Flash-cool to 100 K in an N₂ cryostream.

    • Collect diffraction data using a Cu-Kα microfocus source (λ = 1.54184 Å). Note: The longer wavelength of copper (vs. Molybdenum) maximizes the weak anomalous scattering signal from oxygen and nitrogen atoms, ensuring a reliable calculation for absolute stereochemistry[4].

  • Self-Validation Check: Perform a preliminary 10-frame scan. If the calculated mosaicity is >1.0°, abort the collection immediately; the crystal lattice is too defective for high-resolution stereochemical assignment. Recrystallize the sample.

Step 4: Refinement and Structural Validation
  • Protocol:

    • Integrate the data and apply multi-scan absorption corrections.

    • Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Check: A successful, publication-grade refinement must yield an R1 value < 5.0%, a Goodness-of-Fit (GooF) near 1.0, and a Flack parameter near 0.0 (with a standard deviation < 0.1) to definitively claim absolute stereochemical assignment[5].

References

1.[1] Title: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14163365 - PubChem Source: nih.gov URL:

2. Title: Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations Source: rsc.org URL:

3.[3] Title: Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations | Request PDF Source: researchgate.net URL:

4.[4] Title: Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: acs.org URL:

5.[2] Title: The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form Source: nih.gov URL:

6.[5] Title: Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Source: rsc.org URL:

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A Senior Application Scientist's Guide to GC-MS Identification of Impurities in the Synthesis of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous identification and characterization of impurities are not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. This guide provides an in-depth, technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool for impurity profiling in the synthesis of ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, a complex β-keto ester with potential applications as a versatile building block in organic synthesis. We will explore a hypothetical, yet chemically sound, synthetic pathway and delineate a comprehensive strategy for the identification of process-related impurities. This guide is designed to move beyond a simple recitation of methods, offering insights into the rationale behind experimental choices and the interpretation of data, grounded in established scientific principles.

The Synthetic Landscape: Anticipating Impurities

The synthesis of cyclic β-keto esters such as ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate often involves classic carbon-carbon bond-forming reactions. A plausible and efficient route is the Robinson annulation, a powerful method that combines a Michael addition with an intramolecular aldol condensation. In our hypothetical synthesis, we will consider the reaction between ethyl acetoacetate as the Michael donor and 1-penten-3-one as the Michael acceptor, followed by a base-catalyzed intramolecular cyclization.

This multi-step, one-pot synthesis, while elegant, is susceptible to several side reactions that can introduce a range of impurities into the final product. A thorough understanding of these potential side reactions is paramount for developing a robust analytical method for their detection and identification.

Potential Sources of Impurities:

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of ethyl acetoacetate and 1-penten-3-one in the crude product.

  • Michael Adduct Intermediate: The initial product of the Michael addition, a 1,5-dicarbonyl compound, may not fully cyclize, remaining as a significant impurity.

  • Self-Condensation Products: Both ethyl acetoacetate and 1-penten-3-one can undergo self-condensation under basic conditions, leading to a variety of dimeric and polymeric byproducts.

  • Transesterification Products: If an alcohol other than ethanol is present (for example, as a solvent or from the base used, such as sodium methoxide), transesterification of the ethyl ester to the corresponding methyl or other alkyl ester can occur.[1][2][3][4]

  • Positional Isomers: Depending on the precise reaction conditions, minor isomers of the final product could potentially form.

The Analytical Imperative: Why GC-MS?

For the analysis of volatile and semi-volatile organic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique, offering a powerful combination of high-resolution separation and definitive molecular identification.

Comparative Advantages of GC-MS:

  • High Chromatographic Resolution: The use of capillary GC columns allows for the efficient separation of closely related compounds, including isomers, which might be challenging to resolve by High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation Power of Mass Spectrometry: Electron Ionization (EI) mass spectrometry provides reproducible fragmentation patterns that act as a "molecular fingerprint." These patterns can be compared against extensive spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for rapid and confident identification of unknown compounds.[5]

  • Sensitivity: Modern GC-MS instruments offer excellent sensitivity, enabling the detection and quantification of trace-level impurities, which is a critical requirement for pharmaceutical quality control.

While HPLC is a valuable tool for non-volatile or thermally labile compounds, for a molecule like ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate and its likely impurities, the volatility and thermal stability make GC-MS the more direct and informative analytical choice.

Experimental Design: A Validated Approach

A robust analytical method is a self-validating system. The following experimental protocol is designed to provide a comprehensive and reliable analysis of the synthesized ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate.

Workflow for Impurity Identification

Workflow for Impurity Identification cluster_synthesis Synthesis & Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Identification synthesis Synthesis of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate workup Aqueous Work-up & Extraction synthesis->workup drying Drying and Solvent Removal workup->drying sample_prep Dilution in Ethyl Acetate drying->sample_prep injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analysis (Quadrupole) ionization->detection tic Total Ion Chromatogram (TIC) Analysis detection->tic peak_integration Peak Integration & Mass Spectra Extraction tic->peak_integration library_search NIST Library Search peak_integration->library_search manual_interpretation Manual Spectral Interpretation peak_integration->manual_interpretation identification Impurity Identification & Reporting library_search->identification manual_interpretation->identification

Caption: Workflow for the GC-MS identification of impurities.

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with high-purity ethyl acetate.

    • Transfer an aliquot to a 2 mL autosampler vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a 10:1 split ratio.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-500.

Data Analysis and Interpretation: From Peaks to Structures

The cornerstone of impurity identification lies in the meticulous analysis of the GC-MS data. The Total Ion Chromatogram (TIC) will reveal the separation of the main product from the various impurities. Each peak in the TIC corresponds to a unique compound, and the underlying mass spectrum holds the key to its identity.

Hypothetical GC-MS Data Summary
PeakRetention Time (min)Key m/z fragmentsProposed Identity
14.243, 57, 721-Penten-3-one (Starting Material)
26.843, 88, 130Ethyl acetoacetate (Starting Material)
312.543, 57, 99, 157, 200Michael Adduct Intermediate
4 14.8 129, 155, 170, 198 Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (Product)
515.2129, 155, 184Methyl 5-ethyl-2-oxocyclohexane-1-carboxylate (Transesterification)
Fragmentation Pathways: Unraveling the Mass Spectra

The interpretation of mass spectra is a puzzle solved by understanding the fundamental principles of molecular fragmentation. For our target molecule and a key impurity, the fragmentation patterns provide distinct signatures.

Fragmentation Pathways cluster_product Product: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (m/z 198) cluster_impurity Impurity: Michael Adduct (m/z 200) M_product [M]+• (m/z 198) frag1_product [M-C2H5O]+ (m/z 153) M_product->frag1_product α-cleavage frag2_product [M-C2H4]+• (m/z 170) M_product->frag2_product McLafferty frag3_product [M-C2H5O-CO]+ (m/z 125) frag1_product->frag3_product -CO M_impurity [M]+• (m/z 200) frag1_impurity [M-CH3]+ (m/z 185) M_impurity->frag1_impurity α-cleavage frag2_impurity [M-C2H5O]+ (m/z 155) M_impurity->frag2_impurity α-cleavage frag3_impurity [CH3CO]+ (m/z 43) M_impurity->frag3_impurity α-cleavage

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the entire lifecycle of the chemicals we use, culminating in their safe and compliant disposal. This guide provides a detailed, field-tested protocol for managing waste containing Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS No. 116596-80-6), ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are grounded in the framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1][2]

Critical Safety Profile & Hazard Identification

Before handling any waste, it is imperative to understand its intrinsic hazards. Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate is classified with specific risks that dictate handling and personal protective equipment (PPE) requirements.

Table 1: GHS Hazard Summary for Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Hazard Class & Category Pictogram Signal Word Hazard Statement
Skin Corrosion / Irritation (Category 2) Warning H315: Causes skin irritation[3]
Serious Eye Damage / Eye Irritation (Category 2A) Warning H319: Causes serious eye irritation[3]

| Specific Target Organ Toxicity, Single Exposure (Category 3) | | Warning | H335: May cause respiratory irritation[3] |

Source: PubChem CID 14163365[3]

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE must be worn when handling this chemical, either in pure form or as waste:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]

On-Site Waste Management & Accumulation Protocol

Proper disposal begins at the point of generation. Federal and state regulations require a systematic approach to collecting and storing chemical waste in designated locations known as Satellite Accumulation Areas (SAAs).[6][7] An SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[6]

Step-by-Step Waste Collection Procedure
  • Select a Compatible Waste Container:

    • Action: Choose a container made of material compatible with the chemical waste. For Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, which is an organic ester, a glass bottle with a screw cap or a designated polyethylene solvent waste container is appropriate.

    • Causality: Using an incompatible container, such as certain types of metal, can lead to chemical reactions, degradation of the container, and subsequent leaks.[7][8] The container must be free from damage and have a secure, leak-proof closure.[9]

  • Properly Label the Container:

    • Action: Before adding any waste, affix a "HAZARDOUS WASTE" label to the container.[6] The label must clearly state the full chemical name, "Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate," and list any other chemical constituents with their approximate percentages.[6] Do not use abbreviations or chemical formulas.

    • Causality: Accurate labeling is a core RCRA requirement. It prevents accidental mixing of incompatible wastes and ensures the final disposal facility has the necessary information to process the waste safely.

  • Segregate from Incompatibles:

    • Action: Store the waste container in a designated SAA, segregated from incompatible materials. Specifically, this compound should be kept away from strong oxidizing agents.[5][7] Use secondary containment bins to physically separate different hazard classes.[8]

    • Causality: Improper segregation is a primary cause of laboratory accidents. Mixing organic compounds with strong oxidizers can lead to fire or explosions.

  • Accumulate Waste Safely:

    • Action: Add waste to the container as it is generated. The container must remain closed at all times except when you are actively adding waste.[6][7] Never leave a funnel in the opening of the container.[6] Do not fill the container beyond 90% of its capacity.[8]

    • Causality: Keeping containers closed prevents the release of vapors into the laboratory, protecting personnel and ensuring a safe environment.[6] The 10% headspace allows for vapor expansion with temperature changes, preventing container rupture.

  • Conduct Weekly Inspections:

    • Action: All SAAs must be inspected at least weekly.[1][7][9] Check for any signs of container leakage, deterioration, or label degradation. Document these inspections in a logbook.

    • Causality: Regular inspections are mandated by law and are a critical practice for early detection of potential spills or releases.[1]

Formal Disposal Procedure: Arranging for Chemical Waste Pickup

Once the waste container is full (i.e., has reached 90% capacity) or has been stored for the maximum allowable time (which can vary by your institution's generator status, often up to one year for partially filled containers in an SAA), it must be removed for final disposal.[1][7]

  • Ensure Final Container Integrity: Confirm the container is securely capped, the label is legible, and the exterior is clean and free of contamination.

  • Contact Environmental Health & Safety (EH&S): Notify your institution's EH&S department to schedule a waste pickup. Complete any required chemical waste pickup forms, ensuring all contents are accurately declared.[6]

  • Transfer Custody: A trained professional will collect the waste from your laboratory.[10] This individual is responsible for transporting it to a central accumulation area before it is manifested for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal Method: For organic liquids like Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate, the most common and effective disposal method is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion byproducts.[5][11] Never attempt to dispose of this chemical down the drain or in the regular trash.[6][9]

Laboratory Waste Disposal Workflow

The following diagram illustrates the decision-making process for managing chemical waste within the laboratory, from generation to EH&S handoff.

G cluster_0 Researcher's Actions in the Lab cluster_1 Institutional Responsibility gen_waste Generate Chemical Waste find_container Locate/Prepare SAA Waste Container gen_waste->find_container check_compat Is container compatible and correctly labeled? find_container->check_compat check_compat->find_container  No   add_waste Add Waste to Container (Keep closed when not in use) check_compat->add_waste  Yes check_full Is container full (90% capacity)? add_waste->check_full store_waste Continue to Store Safely in SAA (Perform weekly inspections) check_full->store_waste  No req_pickup Request Waste Pickup from EH&S check_full->req_pickup  Yes store_waste->add_waste When new waste is generated ehs_disposal EH&S Collects & Manages for Final Disposal via Licensed Vendor req_pickup->ehs_disposal

Caption: Decision workflow for proper laboratory chemical waste management.

Spill & Emergency Response

In the event of a spill during handling or disposal preparation:

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Spill: If the spill is large, involves other hazardous materials, or if you are not trained to handle it, evacuate the area and contact your institution's emergency response line.

  • Manage Small Spills: For minor spills, absorb the material with a suitable, non-reactive absorbent (e.g., dry sand, vermiculite).[5]

  • Collect and Dispose: Carefully collect the absorbed material and contaminated cleaning supplies. Place them in a sealed, properly labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

References

  • Title: Hazardous Waste Management in the Laboratory Source: LabManager URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]

  • Title: Hazardous waste disposal and the clinical laboratory Source: PubMed URL: [Link]

  • Title: Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities Source: eCFR URL: [Link]

  • Title: Waste & Debris Fact Sheets Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Personal protective equipment for handling Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate (CAS: 116596-80-6) is a


-keto ester commonly used as a building block in pharmaceutical synthesis.[1] While often perceived as a standard organic intermediate, its specific structural properties dictate a rigorous safety approach.

As scientists, we must look beyond the generic "irritant" label. This compound is a lipophilic liquid that can rapidly penetrate the stratum corneum, carrying potential sensitizing properties. Furthermore, as a combustible liquid (Flash Point estimated >90°C), it presents a flammability risk if heated or aerosolized.

The Directive: Treat this compound as a bioactive permeator . Your primary defense is not just a barrier, but a redundant barrier system that accounts for material degradation and aerosolization.

Hazard Identification (GHS Classification)

Before selecting PPE, we must quantify the enemy. The following hazards are intrinsic to this molecule:

Hazard ClassGHS CodeStatementOperational Implication
Skin Irritation H315 Causes skin irritationDirect contact causes dermatitis; requires chemically resistant gloves.
Eye Irritation H319 Causes serious eye irritationVapors and splashes can damage corneal tissue; safety glasses are insufficient.
STOT-SE H335 May cause respiratory irritationInhalation of vapors triggers mucosal inflammation; Fume Hood Mandatory .
Flammability H227 Combustible LiquidKeep away from open flames/hot plates; ground glassware during transfer.

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on breakthrough time and permeation rates .[2] Standard nitrile gloves provide splash protection only against esters; they are not impervious barriers for prolonged immersion.

Tiered Protection Protocol
PPE ComponentStandard Handling (Analytical Scale < 1g)Preparative Handling (Synthesis/Transfer > 1g)Scientific Rationale (The "Why")
Hand Protection Nitrile (Minimum 5 mil) Change immediately upon splash.Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or LaminateEsters can swell nitrile rubber, reducing tensile strength. Double gloving creates a sacrificial outer layer, preserving the inner barrier.
Eye Protection Chemical Splash Goggles (Indirect Vented)Chemical Splash Goggles + Face Shield Standard safety glasses allow vapors to bypass the lens. Goggles form a seal against volatile irritants.
Respiratory Fume Hood (Sash at 18 inches)Fume Hood If outside hood: Half-face respirator w/ OV cartridges.H335 indicates mucosal attack. Engineering controls (Hood) are primary; respirators are the last line of defense.
Body Defense Lab Coat (100% Cotton/Flame Resistant)Chemical Resistant Apron (Tyvek or Butyl) over Lab CoatCotton minimizes static discharge (fire risk). An apron prevents soak-through to street clothes during larger spills.

Operational Workflow: From Storage to Disposal[3][4]

This protocol enforces a "Cradle-to-Grave" safety mindset.

Phase 1: Storage & Retrieval
  • Environment: Store in a cool, dry, well-ventilated area. Keep container tightly closed.

  • Segregation: Store away from Strong Oxidizing Agents and Strong Bases (which can induce hydrolysis or runaway exothermic condensation).

  • Inspection: Check for crystallization or pressure buildup before opening.

Phase 2: Active Handling (The "Red Zone")
  • Engineering Check: Verify fume hood flow is >100 fpm (face velocity).

  • Transfer:

    • Liquids: Use a glass syringe or cannula transfer for volumes < 50 mL to prevent aerosolization.

    • Pouring: Never pour freely. Use a funnel and bank the liquid against the glass to reduce static generation.

  • Heating: If the reaction requires heat, ensure a reflux condenser is active before heating begins to contain vapors.

Phase 3: Decontamination & Disposal
  • Spill Response: Do not wipe with paper towels immediately (fire risk). Cover with an inert absorbent (vermiculite or sand), then sweep.

  • Waste Stream: Classify as Non-Halogenated Organic Waste .

  • Glassware: Rinse with acetone inside the fume hood before moving to the wash station. The acetone rinse must go into the organic waste container.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific chemical. It uses a logic-gate approach to determine the necessary safety tier.

SafetyProtocol Start START: Handling Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate VolCheck Check Volume & Activity Start->VolCheck SmallScale Small Scale (< 1g) Analytical/Testing VolCheck->SmallScale Low Vol LargeScale Large Scale (> 1g) Synthesis/Purification VolCheck->LargeScale High Vol Tier1 TIER 1 PPE - Single Nitrile Gloves (5mil) - Splash Goggles - Fume Hood SmallScale->Tier1 HazCheck Heating or Pressurization? LargeScale->HazCheck HazCheck->Tier1 No Tier2 TIER 2 PPE - Double Nitrile Gloves - Splash Goggles + Face Shield - Chemical Apron HazCheck->Tier2 Yes Action Proceed with Experiment Tier1->Action Tier2->Action Disposal Disposal: Non-Halogenated Organic Waste Action->Disposal

Figure 1: Decision logic for PPE selection based on experimental scale and energy input.

Emergency Response Protocols

In the event of barrier failure, immediate action is required to mitigate tissue damage.

  • Eye Contact:

    • Immediate Action: Flush with tepid water for 15 minutes .

    • Technique: Hold eyelids open. Rotate eyeballs to ensure irrigation of the cul-de-sac.

    • Medical: Seek ophthalmological evaluation immediately.

  • Skin Contact:

    • Immediate Action: Remove contaminated clothing/gloves immediately.[3]

    • Wash: Wash with soap and water (do not use alcohol/solvents, as they increase skin permeability).

    • Observation: Monitor for redness/dermatitis for 24 hours.

References

  • PubChem. (2025).[4] Ethyl 5-ethyl-2-oxocyclohexane-1-carboxylate | C11H18O3 | CID 14163365 - Safety and Hazards.[1] National Library of Medicine. [Link]

  • WellBefore. (2022). Nitrile Gloves Chemical Resistance: What You Need to Know.[Link]

  • Lawrence Berkeley National Laboratory. (n.d.). Chemical Resistance of Gloves – Quick Guide.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.